molecular formula C15H16N2O4 B12368228 Sydowimide A

Sydowimide A

Cat. No.: B12368228
M. Wt: 288.30 g/mol
InChI Key: WWCNUZACVNKNFW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sydowimide A is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+

InChI Key

WWCNUZACVNKNFW-FMIVXFBMSA-N

Isomeric SMILES

CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC

Canonical SMILES

CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Sydowimide A: A Novel Protein Tyrosine Phosphatase Inhibitor

Discovered as a novel secondary metabolite from the marine-derived fungus Aspergillus sydowii DL1045, this compound has emerged as a noteworthy inhibitor of several protein tyrosine phosphatases (PTPs). This technical review synthesizes the current literature on this compound, presenting its biological activity, putative mechanisms of action, and the experimental methodologies relevant to its study.

Quantitative Biological Activity of this compound

This compound was identified during a chemical epigenetic regulation study, where the addition of the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) to the culture of Aspergillus sydowii DL1045 induced its production. Subsequent bioassays revealed its inhibitory potential against key protein tyrosine phosphatases implicated in various cellular processes. The inhibitory activities are summarized below.

Target PhosphataseIC50 (µM)Reference
Src homology region 2 domain-containing phosphatase-1 (SHP1)1.5[1][2][3][4][5]
T-cell protein tyrosine phosphatase (TCPTP)2.4[1][2][3][4][5]
Leukocyte common antigen (CD45)18.83[1][2][3][4][5]

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and biological characterization of this compound.

Isolation and Characterization of this compound

This compound was isolated from the ethyl acetate extract of the fermentation broth of Aspergillus sydowii DL1045 cultured in the presence of SAHA. The isolation process typically involves the following steps:

  • Fermentation: Aspergillus sydowii DL1045 is cultured in a suitable medium, such as potato dextrose broth, supplemented with a chemical epigenetic modulator like SAHA.

  • Extraction: The culture broth is partitioned with an organic solvent, commonly ethyl acetate, to extract the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the active compounds. These techniques may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • High-performance liquid chromatography (HPLC), often with a C18 column.

  • Structure Elucidation: The chemical structure of the purified compound is determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).

    • High-resolution mass spectrometry (HRMS).

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

The following is a representative protocol for a fluorescence-based PTP inhibition assay, a common method for evaluating the activity of PTP inhibitors like this compound.[6]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

    • Enzyme Solution: Recombinant human PTPs (SHP1, TCPTP, CD45) diluted in assay buffer to the desired concentration.

    • Substrate Solution: A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is diluted in the assay buffer.

    • Inhibitor Solution: this compound is dissolved in DMSO and serially diluted to various concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • Add 5 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 355 nm excitation and 460 nm emission for DiFMUP).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways Modulated by this compound

This compound's inhibitory activity against SHP1, TCPTP, and CD45 suggests its potential to modulate numerous downstream signaling pathways critical in immunity, cell growth, and differentiation.

SHP1-Mediated Signaling

SHP1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[7] It generally acts as a negative regulator of signaling pathways by dephosphorylating key signaling molecules.[2][8][9] By inhibiting SHP1, this compound could potentially enhance signaling downstream of various receptors.

SHP1_Signaling cluster_membrane Cell Membrane Receptor Receptor Downstream_Signaling Downstream_Signaling Receptor->Downstream_Signaling Phosphorylates & Activates Ligand Ligand Ligand->Receptor Activates SHP1 SHP1 SHP1->Receptor Dephosphorylates & Inhibits Sydowimide_A Sydowimide_A Sydowimide_A->SHP1 Inhibits Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response

Caption: this compound inhibits SHP1, potentially enhancing receptor signaling.

TCPTP-Mediated Signaling

T-cell protein tyrosine phosphatase (TCPTP) is a ubiquitously expressed non-receptor PTP that regulates various signaling pathways, including those initiated by cytokine and growth factor receptors.[4][10][11] Inhibition of TCPTP by this compound could lead to the sustained activation of these pathways.

TCPTP_Signaling cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates Gene_Transcription Gene_Transcription STAT->Gene_Transcription Dimerizes & Translocates to Nucleus TCPTP TCPTP TCPTP->JAK Dephosphorylates & Inhibits TCPTP->STAT Dephosphorylates & Inhibits Sydowimide_A Sydowimide_A Sydowimide_A->TCPTP Inhibits

Caption: this compound inhibits TCPTP, potentially augmenting JAK/STAT signaling.

CD45-Mediated Signaling

CD45, also known as the leukocyte common antigen, is a receptor-like PTP that is crucial for signal transduction in hematopoietic cells, particularly T and B lymphocytes.[1][12][13] It plays a key role in antigen receptor signaling by regulating the activity of Src family kinases.[3] this compound's inhibition of CD45 could modulate immune cell activation.

CD45_Signaling cluster_membrane Cell Membrane TCR TCR Downstream_Signaling Downstream_Signaling TCR->Downstream_Signaling CD45 CD45 Lck_inactive Lck_inactive CD45->Lck_inactive Dephosphorylates inhibitory Tyr Antigen Antigen Antigen->TCR Binds Lck_active Lck_active Lck_inactive->Lck_active Activation Lck_active->TCR Phosphorylates ITAMs Sydowimide_A Sydowimide_A Sydowimide_A->CD45 Inhibits T-cell_Activation T-cell_Activation Downstream_Signaling->T-cell_Activation

Caption: this compound inhibits CD45, potentially modulating T-cell activation.

Conclusion and Future Directions

This compound represents a novel chemical scaffold with promising inhibitory activity against several medically relevant protein tyrosine phosphatases. Its discovery highlights the utility of epigenetic modulation in unlocking the biosynthetic potential of fungi for drug discovery. Future research should focus on the total synthesis of this compound and its analogs to establish a comprehensive structure-activity relationship (SAR) and to optimize its potency and selectivity. Furthermore, detailed cellular and in vivo studies are warranted to validate its therapeutic potential in diseases where SHP1, TCPTP, and CD45 are implicated, such as autoimmune disorders and cancer.

References

Sydowimide A Production in Aspergillus sydowii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sydowimide A, a secondary metabolite produced by the fungus Aspergillus sydowii. The document is intended for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this natural product. This guide synthesizes available data on producing strains, cultivation and extraction methodologies, and the current understanding of the regulatory mechanisms governing its production.

This compound and Producing Strains

This compound is a novel compound isolated from the marine fungus Aspergillus sydowii DL1045.[1][2] It has demonstrated inhibitory activity against several protein tyrosine phosphatases (PTPs), making it a compound of interest for further investigation in drug discovery.[1][2]

Aspergillus sydowii is a ubiquitous filamentous fungus found in both marine and terrestrial environments.[3] It is known to produce a wide array of bioactive secondary metabolites.[3] To date, the primary identified producing strain of this compound is Aspergillus sydowii DL1045.[1][2]

Table 1: this compound Producing Strain and Biological Activity

CompoundProducing StrainSourceBiological ActivityIC50 Values
This compoundAspergillus sydowii DL1045Marine FungusInhibitor of Protein Tyrosine Phosphatases (PTPs)SHP1: 1.5 µM, TCPTP: 2.4 µM, CD45: 18.83 µM[1][2]

Experimental Protocols

Cultivation of Aspergillus sydowii for this compound Production

While specific optimization for this compound production is not extensively documented, the following protocol is based on the conditions used for the cultivation of Aspergillus sydowii DL1045, which led to the discovery of this compound.[1] The production of this compound was notably enhanced by the use of an epigenetic modifier, suberoylanilide hydroxamic acid (SAHA), indicating that its biosynthesis is likely under epigenetic regulation.[1][4]

Materials:

  • Aspergillus sydowii DL1045 strain

  • Rice extract culture medium

  • Suberoylanilide hydroxamic acid (SAHA) solution (stock concentration to be determined based on experimental needs)

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Prepare the rice extract culture medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with spores or mycelia of Aspergillus sydowii DL1045.

  • Incubate the culture at 28°C with constant shaking at 150 rpm.[5]

  • To induce the production of this compound, add SAHA to the fermentation broth to a final concentration of 250 µM.[1] The timing of SAHA addition should be optimized for maximal yield.

  • Continue the fermentation for a period of 7 to 14 days. The optimal fermentation time needs to be determined empirically.

  • Monitor the culture for changes in morphology and pigmentation. The addition of SAHA has been observed to change the fermentation broth from dark green to golden yellow.[1]

Extraction and Isolation of this compound

A specific, detailed protocol for the extraction and purification of this compound from Aspergillus sydowii cultures is not explicitly available in the reviewed literature. However, a general methodology for the extraction of secondary metabolites from fungal cultures can be adapted. The following is a generalized protocol that should be optimized for this compound.

Materials:

  • Fermentation broth of Aspergillus sydowii DL1045

  • Ethyl acetate (EtOAc) or other suitable organic solvents

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • The fungal mycelium can also be extracted separately with ethyl acetate to recover intracellular metabolites.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to fractionate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further purify the this compound-containing fractions using preparative HPLC to obtain the pure compound.

  • Confirm the structure and purity of the isolated this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biosynthetic and Signaling Pathways

The biosynthetic gene cluster responsible for the production of this compound in Aspergillus sydowii has not yet been identified. Similarly, the specific signaling pathway that regulates its biosynthesis is currently unknown. However, the production of many secondary metabolites in Aspergillus species is known to be controlled by global regulatory networks.

The induction of this compound production by the histone deacetylase (HDAC) inhibitor SAHA strongly suggests the involvement of epigenetic regulation.[1][4] This indicates that the biosynthetic gene cluster for this compound is likely located in a heterochromatic region of the genome, which is silenced under standard laboratory conditions. The inhibition of HDACs leads to histone hyperacetylation, resulting in a more open chromatin structure and allowing for the transcription of the otherwise silent gene cluster.

Below is a conceptual diagram illustrating the proposed epigenetic regulation of this compound production.

G Conceptual Diagram of Epigenetic Regulation of this compound Production cluster_0 Standard Culture Conditions cluster_1 Culture with SAHA (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Deacetylation DNA This compound Gene Cluster Histones->DNA Condensed Chromatin (Heterochromatin) Sydowimide_A No this compound Production DNA->Sydowimide_A Transcription Silenced SAHA SAHA (HDAC Inhibitor) HDACs_inhibited Histone Deacetylases (HDACs) SAHA->HDACs_inhibited Inhibition Histones_acetylated Acetylated Histones HDACs_inhibited->Histones_acetylated Acetylation Prevails DNA_accessible This compound Gene Cluster Histones_acetylated->DNA_accessible Open Chromatin (Euchromatin) Sydowimide_A_produced This compound Production DNA_accessible->Sydowimide_A_produced Transcription Activated

Caption: Epigenetic regulation of this compound.

The diagram above illustrates a hypothetical model where under standard conditions, Histone Deacetylases (HDACs) maintain a condensed chromatin state, silencing the this compound gene cluster. The addition of an HDAC inhibitor like SAHA prevents deacetylation, leading to an open chromatin structure and enabling the transcription of the genes required for this compound biosynthesis.

Further research, including genome sequencing of Aspergillus sydowii DL1045 and gene knockout studies, is required to identify the specific biosynthetic gene cluster and elucidate the detailed regulatory pathways involved in this compound production.

Conclusion

This compound from Aspergillus sydowii represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding for researchers to begin working with this compound and its producing fungal strain. The key to unlocking the full potential of this compound lies in further research to optimize its production, fully characterize its biological activities, and elucidate its biosynthetic pathway. The strong evidence for epigenetic regulation opens up exciting possibilities for enhancing its yield through metabolic engineering and the use of chemical elicitors.

References

Unveiling Sydowimide A: A Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Sydowimide A is a recently discovered natural product belonging to the succinimide class of compounds. This technical guide provides a comprehensive overview of its known natural sources, geographical distribution, and the methodologies employed for its isolation and characterization. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation and characterization processes.

Natural Sources and Distribution of this compound

This compound has been identified as a secondary metabolite produced by the fungus Aspergillus sydowii . This fungus is a ubiquitous saprotroph, commonly found in a wide range of terrestrial and marine environments globally.

Producing Organism: Aspergillus sydowii

Aspergillus sydowii is a filamentous fungus known for its metabolic versatility, enabling it to produce a diverse array of secondary metabolites. While the fungus itself is widespread, the production of this compound has been specifically attributed to a strain isolated from a unique and extreme environment.

Geographical and Environmental Distribution

The primary documented source of this compound is a specific strain of Aspergillus sydowii, designated HDN14-3-2 , which was isolated from Antarctic sea mud . This discovery highlights the potential of extremophilic microorganisms as a source of novel bioactive compounds.

While Aspergillus sydowii is found worldwide, from soils to marine sediments and as an endophyte in plants, there is currently limited quantitative data on the prevalence and distribution of this compound-producing strains in different geographical locations or ecological niches. Further research is required to screen various isolates of Aspergillus sydowii from diverse environments to ascertain the broader distribution of this compound production.

Table 1: Known Natural Source of this compound

CompoundProducing OrganismStrainSource MaterialGeographical Location
This compoundAspergillus sydowiiHDN14-3-2Sea MudAntarctica

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structure elucidation of this compound from the fungal strain Aspergillus sydowii HDN14-3-2.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites, including this compound.

Methodology:

  • Strain Activation: The Aspergillus sydowii strain HDN14-3-2 is inoculated from a stock culture onto a Potato Dextrose Agar (PDA) plate.

  • Incubation: The PDA plate is incubated at 28°C for 5-7 days to allow for sufficient mycelial growth and sporulation.

  • Seed Culture: A small piece of the agar containing the fungal mycelium is transferred to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3 days to generate a seed culture.

  • Large-Scale Fermentation: The seed culture is then used to inoculate several 1 L Erlenmeyer flasks, each containing 400 mL of PDB. These production flasks are incubated under the same conditions as the seed culture for 10-14 days.

Extraction and Isolation of this compound

Objective: To extract the crude secondary metabolites from the fungal culture and isolate this compound.

Methodology:

  • Extraction: The entire fungal culture (mycelium and broth) is harvested and extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined.

  • Concentration: The combined ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a mobile phase of methanol and water to yield pure this compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated this compound.

Methodology:

  • Spectroscopic Analysis: The structure of this compound is determined using a combination of spectroscopic techniques:

    • 1D NMR: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy to identify the types and connectivity of protons and carbons.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the detailed connectivity of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Workflow and Process Visualization

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation strain Aspergillus sydowii (Strain HDN14-3-2) pda PDA Plate Culture strain->pda Inoculation seed Seed Culture (PDB) pda->seed Inoculation large_scale Large-Scale Fermentation (PDB) seed->large_scale Inoculation extraction Ethyl Acetate Extraction large_scale->extraction concentration Rotary Evaporation extraction->concentration column Silica Gel Column Chromatography concentration->column hplc Preparative HPLC column->hplc nmr 1D & 2D NMR Spectroscopy hplc->nmr structure This compound Structure nmr->structure hrms High-Resolution Mass Spectrometry hrms->structure

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific biological activities of this compound or any signaling pathways in which it may be involved. The succinimide scaffold is present in various biologically active molecules, suggesting that this compound could possess interesting pharmacological properties. Future research should focus on screening this compound for a range of bioactivities, such as antimicrobial, cytotoxic, and enzyme inhibitory effects, to elucidate its potential for drug development.

Conclusion

This compound is a novel natural product isolated from the Antarctic marine fungus Aspergillus sydowii. This guide has provided a detailed overview of its natural source, distribution, and the experimental protocols for its isolation and characterization. The discovery of this compound from an extremophilic fungus underscores the vast potential of untapped microbial resources for the discovery of new chemical entities. Further investigations into the geographical and ecological distribution of this compound-producing fungal strains, as well as its biological activities and potential mechanisms of action, are warranted to fully realize its scientific and therapeutic potential.

The Sydowimide A Enigma: A Proposed Biosynthesis Pathway in Aspergillus sydowii

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowimide A, a succinimide-containing secondary metabolite from the fungus Aspergillus sydowii, has garnered interest for its inhibitory activity against protein tyrosine phosphatases (PTPs). Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide delineates a putative biosynthetic pathway for this compound, drawing upon genomic data of A. sydowii and established biosynthetic logic for structurally related fungal metabolites. We propose a collaborative enzymatic cascade involving a Highly Reductive Polyketide Synthase (HRPKS) and a hybrid PKS-Non-Ribosomal Peptide Synthetase (PKS-NRPS). This guide further provides detailed, adaptable experimental protocols for the elucidation and verification of this proposed pathway, including gene knockout, heterologous expression, isotope labeling, and in vitro enzymatic assays.

Introduction

Aspergillus sydowii is a prolific producer of a diverse array of bioactive secondary metabolites.[1] Among these is this compound, a novel compound featuring a substituted succinimide ring. This structural motif is relatively rare in fungal natural products but is present in other bioactive molecules. This compound has demonstrated inhibitory activity against several protein tyrosine phosphatases, highlighting its potential as a lead compound in drug discovery programs targeting PTP-mediated signaling pathways.

To date, the biosynthetic pathway of this compound has not been experimentally elucidated. However, the availability of the Aspergillus sydowii genome sequence, coupled with bioinformatic tools and knowledge of analogous biosynthetic pathways, allows for the formulation of a robust hypothesis.[2][3] This guide presents a putative biosynthetic pathway for this compound, providing a roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the precedent set by the biosynthesis of other fungal succinimide-containing metabolites like the oxaleimides, we propose a pathway involving the collaboration of two key megasynthases: a Highly Reductive Polyketide Synthase (HRPKS) and a hybrid PKS-Non-Ribosomal Peptide Synthetase (PKS-NRPS).[4][5]

The proposed pathway can be dissected into three main stages:

  • Formation of a Modified Amino Acid Precursor: An HRPKS is hypothesized to synthesize a modified, long-chain fatty acid-like molecule which is then transaminated to produce a non-proteinogenic amino acid.

  • Polyketide Chain Extension and NRPS-mediated Amidation: A separate PKS-NRPS enzyme is proposed to synthesize a polyketide chain and then incorporate the HRPKS-derived amino acid via its NRPS module.

  • Cyclization and Tailoring: The resulting intermediate is believed to undergo cyclization to form the characteristic succinimide ring, followed by potential tailoring reactions catalyzed by enzymes encoded within the same biosynthetic gene cluster (BGC).

Identification of a Putative this compound Biosynthetic Gene Cluster in Aspergillus sydowii

Analysis of the Aspergillus sydowii genome using tools like antiSMASH is predicted to reveal several BGCs containing both HRPKS and PKS-NRPS genes.[6][7] A candidate BGC for this compound biosynthesis would be expected to contain:

  • A gene encoding a multi-domain HRPKS.

  • A gene encoding a hybrid PKS-NRPS with an adenylation (A) domain predicted to activate a long-chain amino acid.

  • Genes for tailoring enzymes such as aminotransferases, oxidoreductases, and possibly methyltransferases.

One study of Aspergillus sydowii strain MNP-2 identified 56 BGCs, including 18 NRPS, 10 PKS, and 10 hybrid PKS-NRPS clusters, providing a rich pool of candidates for the this compound pathway.[6]

Quantitative Data

Currently, there is a paucity of quantitative data specifically for the biosynthesis of this compound. The following table summarizes the known inhibitory concentrations (IC50) of this compound against various PTPs. Future research should focus on determining kinetic parameters of the biosynthetic enzymes and precursor incorporation rates to populate the subsequent tables.

Target Enzyme This compound IC50 (µM)
SHP11.5
TCPTP2.4
CD4518.83
Enzyme (Putative) Substrate Kcat (s-1) Km (µM) Vmax
SydA (HRPKS)Acetyl-CoA, Malonyl-CoAN/AN/AN/A
SydB (PKS-NRPS)HRPKS product, Malonyl-CoAN/AN/AN/A
SydC (Aminotransferase)HRPKS productN/AN/AN/A
...other tailoring enzymes...intermediatesN/AN/AN/A
N/A: Not yet available
Labeled Precursor Incorporation Rate (%) into this compound
[1-13C]-AcetateN/A
[1,2-13C]-AcetateN/A
[15N]-GlycineN/A
...other precursorsN/A
N/A: Not yet available

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed this compound biosynthetic pathway.

Gene Knockout of Putative Biosynthetic Genes in A. sydowii

This protocol describes the targeted deletion of a candidate gene (e.g., the HRPKS or PKS-NRPS gene) in A. sydowii to assess its role in this compound production.[8][9][10]

Workflow:

Gene_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Fungal Transformation cluster_2 Verification and Analysis P1 Amplify 5' and 3' flanking regions of target gene P3 Assemble knockout cassette via fusion PCR or Gibson assembly P1->P3 P2 Amplify selection marker (e.g., hph) P2->P3 T2 Transform protoplasts with knockout cassette (PEG-mediated) P3->T2 Linearized Cassette T1 Prepare A. sydowii protoplasts T1->T2 T3 Select transformants on appropriate medium T2->T3 V1 Isolate genomic DNA from transformants T3->V1 Positive Transformants V2 Confirm gene replacement by PCR and Southern blot V1->V2 V3 Cultivate mutant and wild-type strains V2->V3 Verified Mutants V4 Analyze culture extracts by LC-MS for this compound production V3->V4

Caption: Workflow for gene knockout in Aspergillus sydowii.

Methodology:

  • Construct Design: Design primers to amplify ~1.5 kb regions flanking the target gene's open reading frame. A selectable marker (e.g., hygromycin resistance gene, hph) is amplified separately.

  • Knockout Cassette Assembly: The 5' flank, selection marker, and 3' flank are ligated into a suitable vector or fused directly using overlap extension PCR.

  • Protoplast Formation: Grow A. sydowii mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

  • Transformation: The knockout cassette is introduced into the protoplasts using a PEG-calcium chloride-mediated method.

  • Selection and Screening: Regenerate protoplasts on selective media containing the appropriate antibiotic (e.g., hygromycin B). Screen putative transformants by PCR to confirm homologous recombination.

  • Metabolite Analysis: Compare the secondary metabolite profiles of the wild-type and mutant strains grown under this compound-producing conditions using LC-MS. The absence of this compound in the mutant strain confirms the gene's involvement in its biosynthesis.

Heterologous Expression of the Putative this compound BGC

This protocol outlines the expression of the entire candidate BGC in a well-characterized host strain, such as Aspergillus oryzae or Aspergillus nidulans, to confirm its ability to produce this compound.[4][11]

Workflow:

Heterologous_Expression_Workflow cluster_0 BGC Cloning cluster_1 Host Transformation cluster_2 Analysis C1 Isolate high-molecular-weight genomic DNA from A. sydowii C2 Amplify the entire BGC using long-range PCR or capture via transformation-associated recombination (TAR) in yeast C1->C2 C3 Clone BGC into an appropriate fungal expression vector C2->C3 H2 Transform protoplasts with the BGC-containing vector C3->H2 Expression Vector H1 Prepare protoplasts of the heterologous host (e.g., A. oryzae) H1->H2 H3 Select for positive transformants H2->H3 A1 Cultivate the transformed host strain H3->A1 Transformed Strain A2 Extract and analyze secondary metabolites by LC-MS A1->A2 A3 Compare with an authentic standard of this compound A2->A3

Caption: Workflow for heterologous expression of a BGC.

Methodology:

  • BGC Identification and Cloning: Identify the full extent of the putative this compound BGC in the A. sydowii genome. Clone the entire cluster into a fungal expression vector, which may require techniques like TAR cloning in yeast due to the large size of BGCs.

  • Host Transformation: Transform the expression vector into a suitable heterologous host, such as A. oryzae NSAR1, which is engineered for high-level expression of secondary metabolite genes.

  • Cultivation and Analysis: Cultivate the transformed host under various conditions to induce gene expression. Analyze the culture extracts by LC-MS and compare the resulting metabolite profiles to those of the wild-type host and an authentic standard of this compound.

Isotope Labeling Studies

This protocol uses stable isotope-labeled precursors to trace the building blocks of this compound and confirm the proposed polyketide and amino acid origins.[1][12][13]

Workflow:

Isotope_Labeling_Workflow Start Culture A. sydowii in minimal medium Feed Feed with stable isotope-labeled precursors (e.g., [1-13C]-acetate, [15N]-glycine) Start->Feed Incubate Incubate for a defined period Feed->Incubate Extract Extract this compound Incubate->Extract Analyze Analyze by high-resolution mass spectrometry and NMR Extract->Analyze

Caption: Workflow for isotope labeling studies.

Methodology:

  • Precursor Selection: Choose stable isotope-labeled precursors based on the hypothesized pathway (e.g., [1-¹³C]-acetate, [1,2-¹³C]-acetate for the polyketide portions, and ¹⁵N-labeled amino acids for the nitrogen atom).

  • Feeding Experiment: Grow A. sydowii in a defined minimal medium and supplement with the labeled precursors at different time points during cultivation.

  • Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify this compound.

  • Analysis: Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift and by ¹³C and ¹⁵N NMR spectroscopy to identify the positions of the incorporated isotopes. The labeling pattern will provide evidence for the biosynthetic precursors.

In Vitro Enzyme Assays

This protocol involves the recombinant expression and purification of the putative biosynthetic enzymes (HRPKS and PKS-NRPS) to characterize their individual functions.[14][15][16]

Methodology:

  • Gene Cloning and Expression: Clone the cDNAs of the target genes into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae.

  • Protein Purification: Express the proteins with an affinity tag (e.g., His-tag) and purify them using affinity chromatography.

  • Enzyme Assays:

    • HRPKS Assay: Provide the purified HRPKS with its predicted substrates (acetyl-CoA, malonyl-CoA, and NADPH) and analyze the reaction products by LC-MS.

    • PKS-NRPS Assay: Incubate the purified PKS-NRPS with the product from the HRPKS reaction (or a synthetic analog), malonyl-CoA, and ATP. Analyze the products to confirm the formation of the succinimide ring or a key intermediate.

Conclusion

The proposed biosynthetic pathway for this compound in Aspergillus sydowii provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis, identify the responsible gene cluster and enzymes, and ultimately pave the way for the engineered production of this compound and its analogs for therapeutic applications. The elucidation of this pathway will not only contribute to our understanding of fungal natural product biosynthesis but also expand the molecular toolbox for synthetic biology.

References

spectroscopic data (NMR, MS) for Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for this compound, a novel succinimide derivative isolated from the marine-derived fungus Aspergillus sydowii DL1045. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its inhibitory effect on key protein tyrosine phosphatases.

Core Spectroscopic Data

This compound was identified as a novel compound and exists as two interconverting geometric isomers, with the major isomer being 2-(3R-methyl-2,5-dioxo-pyrrolidin-1-yl)-3-phenylamino-acrylic acid methyl ester (Sydowimide A11a). The spectroscopic data presented below corresponds to this major isomer.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound.

ParameterValue
Molecular FormulaC₁₅H₁₆N₂O₄
Observed m/z311.0999 [M + Na]⁺
Calculated m/z311.1002 for C₁₅H₁₆N₂O₄Na
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound (isomer A11a) were acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

PositionChemical Shift (δH)MultiplicityCoupling Constant (J in Hz)
32.40m
4a2.53dd17.5, 4.0
4b2.95dd17.5, 8.0
68.01s
9-NH9.88s
117.02d7.5
127.32t8.0
137.09t7.5
147.32t8.0
157.02d7.5
16-OCH₃3.70s
17-CH₃1.10d7.0

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

PositionChemical Shift (δC)
2180.05
336.51
434.90
5177.30
6146.10
7107.20
8165.70
10140.40
11122.20
12129.10
13124.00
14129.10
15122.20
1651.70
1715.60

Experimental Protocols

The following protocols detail the methodology for the cultivation of the producing organism, extraction and isolation of this compound, and the acquisition of spectroscopic data.

Fungal Strain and Cultivation

The producing fungal strain, Aspergillus sydowii DL1045, was isolated from deep-sea mud sediment off the coast of Dalian, China.[1] The fungus was cultivated on a potato dextrose agar (PDA) medium at 28°C for three days.[1] For large-scale fermentation, a single colony was transferred to a potato dextrose broth (PDB) culture and incubated for 10 days at 28°C in a shaking flask.[1]

Extraction and Isolation

The whole fermented PDB medium (5 L) was subjected to extraction three times with ethyl acetate.[1] The resulting crude extract was then fractionated using silica gel column chromatography with a chloroform-methanol gradient.[1] Further purification of the fractions was achieved using Sephadex LH-20 column chromatography to yield this compound.[1]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (DMSO-d₆: δH 2.50, δC 39.5).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were acquired on a mass spectrometer to determine the elemental composition.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit inhibitory activity against several protein tyrosine phosphatases (PTPs), which are critical negative regulators in multiple signaling pathways. Specifically, it inhibits Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and the leukocyte common antigen (CD45) with the following IC₅₀ values:

  • SHP1: 1.5 µM[3]

  • TCPTP: 2.4 µM[3]

  • CD45: 18.83 µM[3]

This inhibitory action on PTPs suggests that this compound can modulate signaling pathways controlled by these enzymes, which are implicated in various diseases, including cancer and autoimmune disorders.

SydowimideA_Inhibition cluster_pathway Cellular Signaling Pathway Phosphorylated_Substrate Phosphorylated Substrate (Active Signal) Dephosphorylated_Substrate Dephosphorylated Substrate (Inactive Signal) Phosphorylated_Substrate->Dephosphorylated_Substrate Dephosphorylation PTPs Protein Tyrosine Phosphatases (SHP1, TCPTP, CD45) PTPs->Phosphorylated_Substrate SydowimideA This compound SydowimideA->PTPs Inhibits

Caption: Inhibition of Protein Tyrosine Phosphatases by this compound.

References

physical and chemical properties of Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowimide A, a natural product isolated from the marine fungus Aspergillus sydowii, has emerged as a molecule of significant interest in biomedical research due to its potent inhibitory activity against several protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its isolation and for the assessment of its enzymatic inhibition are provided, alongside structured data presentations and visualizations to facilitate further research and development.

Physicochemical Properties

This compound exists as two distinct isomers, designated as Sydowimide A11a and Sydowimide A11b. The comprehensive physicochemical properties are summarized below.

PropertySydowimide A11aSydowimide A11bReference
Molecular Formula C₁₆H₁₆N₂O₅C₁₆H₁₆N₂O₅[1]
Molecular Weight 316.31 g/mol 316.31 g/mol Calculated
Appearance --
Melting Point Not ReportedNot Reported
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol[1]
HRMS-ESI-TOF Not ReportedNot Reported

Note: Specific quantitative data for melting point, solubility in a range of solvents, and high-resolution mass spectrometry are not yet available in the published literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound isomers was primarily achieved through detailed NMR analysis. The ¹H and ¹³C NMR data were recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) for this compound Isomers [1]

PositionSydowimide A11a (δ ppm, J in Hz)Sydowimide A11b (δ ppm, J in Hz)
3-Me1.15 (d, 7.0)1.15 (d, 7.0)
32.95 (m)2.95 (m)
42.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5)2.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5)
1'--
2'7.55 (s)7.55 (s)
3'--
OMe3.65 (s)3.65 (s)
NH8.89 (s)8.89 (s)
1''--
2''/6''6.81 (d, 8.0)6.81 (d, 8.0)
3''/5''7.21 (t, 8.0)7.21 (t, 8.0)
4''6.85 (t, 8.0)6.85 (t, 8.0)

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) for this compound Isomers [1]

PositionSydowimide A11a (δ ppm)Sydowimide A11b (δ ppm)
2178.9178.9
333.933.9
434.934.9
3-Me14.914.9
1'166.9166.9
2'129.8129.8
3'114.5114.5
OMe51.551.5
1''142.0142.0
2''/6''116.0116.0
3''/5''129.1129.1
4''118.9118.9
Infrared (IR) Spectroscopy

Specific IR spectral data for this compound has not been reported.

UV-Vis Spectroscopy

Specific UV-Vis absorption maxima for this compound have not been reported.

Biological Activity

This compound has been identified as a potent inhibitor of several protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways and are implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[1]

Table 3: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases [1]

Target EnzymeIC₅₀ (µM)
SHP11.5
TCPTP2.4
CD4518.83

Experimental Protocols

Isolation of this compound from Aspergillus sydowii

The following is a general procedure for the isolation of this compound based on published methods.[1]

Workflow for the Isolation of this compound

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Compound Identification A Culture of Aspergillus sydowii DL1045 B Extraction with Ethyl Acetate A->B C Silica Gel Column Chromatography B->C D Sephadex LH-20 Column Chromatography C->D E Preparative HPLC D->E F Spectroscopic Analysis (NMR, MS) E->F G Pure this compound F->G

Caption: Workflow for this compound Isolation.

Methodology:

  • Fungal Culture: Aspergillus sydowii DL1045 is cultured in a suitable broth medium.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., petroleum ether/ethyl acetate) to yield several fractions.

  • Purification: The active fractions are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against PTPs, such as SHP1, TCPTP, and CD45, using p-nitrophenyl phosphate (pNPP) as a substrate. This method is based on general procedures for PTP assays.[2][3]

Workflow for PTP Inhibition Assay

G A Prepare Assay Buffer and Reagents B Pre-incubate Enzyme with this compound A->B C Initiate Reaction with pNPP Substrate B->C D Incubate at 37°C C->D E Stop Reaction with NaOH D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: PTP Inhibition Assay Workflow.

Materials:

  • Recombinant human PTPs (SHP1, TCPTP, CD45)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PTP enzyme solution to each well.

  • Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. Include control wells with DMSO only (no inhibitor).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting protein tyrosine phosphatases, which are key negative regulators of various signaling pathways. The diagram below illustrates the general mechanism of action.

Simplified Signaling Pathway Inhibition by this compound

G cluster_0 Cellular Signaling Cascade cluster_1 PTP Regulation Signal External Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Substrate_P Phosphorylated Substrate Receptor->Substrate_P Response Cellular Response Substrate_P->Response PTP PTP (e.g., SHP1, TCPTP, CD45) Substrate_P->PTP Dephosphorylation Substrate Dephosphorylated Substrate PTP->Substrate Sydowimide This compound Sydowimide->PTP Inhibition

Caption: this compound Inhibits PTPs.

This diagram illustrates that in normal cellular signaling, receptor tyrosine kinases are activated by external signals, leading to the phosphorylation of downstream substrates and subsequent cellular responses. Protein tyrosine phosphatases, such as SHP1, TCPTP, and CD45, act as negative regulators by dephosphorylating these substrates, thereby terminating the signal. This compound inhibits the activity of these PTPs, leading to a sustained phosphorylated state of their substrates and potentially amplifying downstream signaling.

Conclusion

This compound represents a promising natural product with potent and selective inhibitory activity against key protein tyrosine phosphatases. Its unique chemical structure and biological activity make it a valuable tool for studying PTP-mediated signaling pathways and a potential starting point for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully elucidate its physicochemical properties, mechanism of action, and therapeutic potential. This technical guide provides a foundational resource to support and accelerate these research endeavors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Aspergillus is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, compounds featuring imide or imide-like functional groups, particularly the diketopiperazine (DKP) alkaloids, have garnered significant attention for their therapeutic potential. While the specific compound "Sydowimide A" remains uncharacterized in publicly available scientific literature, this guide provides a comprehensive overview of related imide and imide-like compounds isolated from various Aspergillus species. This document serves as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing key processes to aid in the research and development of novel therapeutics derived from these fungal metabolites.

Diketopiperazines are cyclic dipeptides formed through the condensation of two amino acids, creating a stable six-membered ring.[1] This core structure is often extensively modified by tailoring enzymes within the fungus, leading to a vast array of derivatives with a broad spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3][4] This guide will delve into the specifics of these compounds, offering a foundational understanding for their further investigation and potential clinical application.

Quantitative Data on Bioactive Diketopiperazines from Aspergillus

The following tables summarize the biological activities of several diketopiperazine compounds isolated from various Aspergillus species, providing a comparative view of their potency.

Table 1: Cytotoxic Activity of Aspergillus-derived Diketopiperazines

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Compound 8 Aspergillus chevalieri MCCC M23426MKN1 (gastric cancer)4.6[5]
Compound 6 Aspergillus chevalieri MCCC M23426MKN1 (gastric cancer)20.7[5]
Aspergilazine AAspergillus nigerMCF-7 (breast cancer)8 µg/µl[6]
Aspergilazine BAspergillus terreusMCF-7 (breast cancer)18 µg/µl[6]
Aspergilazine CFusarium circinatumMCF-7 (breast cancer)15.91 µg/µl[6]
Compound 1 Penicillium chrysogenumCAL-27 (oral cancer)10.62 ± 0.02[6]
Compound 2 Penicillium chrysogenumMCF-7 (breast cancer)9.86 ± 0.02[6]
Compound 2 Penicillium chrysogenumA549 (lung cancer)6.66 ± 0.04[6]

Table 2: Antimicrobial and Anti-inflammatory Activity of Aspergillus-derived Diketopiperazines

CompoundFungal SourceTarget Organism/AssayMIC/IC50 (µM)Reference
Compound 7 Aspergillus chevalieri MCCC M23426Staphylococcus aureus CICC 1038462.5[5]
Asperthrin A (1 )Aspergillus sp. YJ191021Vibrio anguillarum8 µg/mL[3]
Asperthrin A (1 )Aspergillus sp. YJ191021Xanthomonas oryzae pv. Oryzicola12.5 µg/mL[3]
Asperthrin A (1 )Aspergillus sp. YJ191021Rhizoctonia solani25 µg/mL[3]
Asperthrin A (1 )Aspergillus sp. YJ191021Anti-inflammatory (THP-1 cells)1.46 ± 0.21[3]
14-hydroxy-cyclopeptineAspergillus sp. SCSIOW2Nitric oxide production40.3 µg/mL[7]

Table 3: Antidiabetic Activity of Aspergillus-derived Diketopiperazines

CompoundFungal SourceTarget EnzymeIC50 (µM)Reference
Aspergiamide A (1 )Aspergillus sp. 16-5cα-glucosidase18.2[8]
Aspergiamide I (9 )Aspergillus sp. 16-5cα-glucosidase7.6[8]
Aspergiamide C (3 )Aspergillus sp. 16-5cα-glucosidase40.7 - 83.9[8]
Aspergiamide J (10 )Aspergillus sp. 16-5cα-glucosidase40.7 - 83.9[8]
Aspergiamide K (11 )Aspergillus sp. 16-5cα-glucosidase40.7 - 83.9[8]
Aspergiamide O (15 )Aspergillus sp. 16-5cα-glucosidase40.7 - 83.9[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of imide and imide-like compounds from Aspergillus.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction.

Materials:

  • Aspergillus strain of interest

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

  • Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB)

  • Erlenmeyer flasks (2 L)

  • Shaking incubator

  • Autoclave

Protocol:

  • Aseptically inoculate the Aspergillus strain onto PDA or MEA plates.

  • Incubate the plates at 28 ± 2 °C for 7 days to allow for sufficient sporulation.[9]

  • Prepare a spore suspension by adding sterile water to the mature fungal culture and gently scraping the surface with a sterile loop.

  • Inoculate 1 mL of the spore suspension (e.g., 3.0 × 10^6 spores/mL) into 2 L Erlenmeyer flasks containing 1 L of PDB or MEB.[9][10]

  • Incubate the liquid cultures in a shaking incubator at 200 rpm and 28 ± 2 °C for a period of 7 to 14 days.[9][10]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Liquid-Liquid Extraction of the Broth:

    • Acidify the culture filtrate to a pH < 2 with HCl.[9]

    • Perform a liquid-liquid extraction of the filtrate twice with an equal volume of ethyl acetate.[9]

    • Combine the organic layers.

  • Extraction of the Mycelia:

    • Homogenize the mycelial mass.

    • Extract the homogenized mycelia with a solvent mixture such as MeOH:DCM:EtOAc (10:20:30, v/v/v).[11]

  • Combine the extracts from the broth and mycelia.

  • Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of Imide and Imide-like Compounds

Objective: To isolate individual compounds from the crude extract.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • C18 reversed-phase HPLC column

  • Various solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Protocol:

  • Subject the crude extract to column chromatography on silica gel using a gradient elution system (e.g., n-hexane to ethyl acetate) to obtain several fractions.

  • Further purify the fractions showing biological activity or interesting chemical profiles using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform preparative HPLC on the resulting sub-fractions using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) to isolate pure compounds.[10]

  • Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Materials:

  • Purified compounds

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (e.g., HRESIMS)

  • UV-Vis Spectrophotometer

  • Polarimeter

Protocol:

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure of the compound.[7]

  • Obtain high-resolution mass spectrometry (HRESIMS) data to determine the molecular formula.[7]

  • Use UV-Vis spectroscopy to identify the chromophores present in the molecule.

  • Measure the optical rotation to determine the chirality of the compound.

  • For determining the absolute configuration of amino acid residues in peptides, perform Marfey's analysis.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Aspergillus Fermentation Liquid Fermentation Inoculation->Fermentation 7-14 days Filtration Filtration Fermentation->Filtration LLE Liquid-Liquid Extraction Filtration->LLE Broth Mycelial_Extraction Mycelial Extraction Filtration->Mycelial_Extraction Mycelia Concentration Concentration LLE->Concentration Mycelial_Extraction->Concentration Column_Chrom Column Chromatography Concentration->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Structure_Elucidation Structure Elucidation Prep_HPLC->Structure_Elucidation Bioassays Biological Assays Prep_HPLC->Bioassays dkp_biosynthesis cluster_amino_acids Precursors cluster_nrps Core Synthesis cluster_modification Post-synthesis Modification AA1 Amino Acid 1 NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA1->NRPS AA2 Amino Acid 2 AA2->NRPS DKP_core Diketopiperazine Core NRPS->DKP_core Condensation & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Prenyltransferases, Oxidases) DKP_core->Tailoring_Enzymes Final_Product Diverse Diketopiperazine Alkaloids Tailoring_Enzymes->Final_Product biological_activities center_node Aspergillus-derived Diketopiperazines activity1 Cytotoxic Activity center_node->activity1 activity2 Antimicrobial Activity center_node->activity2 activity3 Anti-inflammatory Activity center_node->activity3 activity4 Antidiabetic Activity center_node->activity4 target1 Cancer Cell Lines activity1->target1 Induces apoptosis, inhibits proliferation target2 Bacteria & Fungi activity2->target2 Inhibits growth target3 Inflammatory Pathways activity3->target3 Modulates response target4 Metabolic Enzymes (e.g., α-glucosidase) activity4->target4 Inhibits activity

References

In-depth Technical Guide: Initial Biological Screening of Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases has yielded no specific information on a compound designated "Sydowimide A." This suggests that "this compound" may be a novel compound for which research has not yet been published, a proprietary internal code name for an investigational drug, or a potential misspelling of a different chemical entity.

Consequently, it is not possible to provide a detailed technical guide on its initial biological screening, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To facilitate a future analysis upon the public disclosure of information regarding this compound, this guide will present a generalized framework for the initial biological screening of a novel natural product, drawing upon established methodologies in drug discovery. This framework is designed to be adapted once specific details about this compound's chemical class and biological source become available.

General Framework for Initial Biological Screening of a Novel Compound

The primary objective of an initial biological screen is to broadly assess the pharmacological potential of a new chemical entity. This typically involves a tiered approach, starting with broad cytotoxicity assays, followed by more specific functional and mechanistic assays based on structural alerts or the biological source of the compound.

Cytotoxicity and Viability Assays

A fundamental first step is to determine the compound's effect on cell viability across various cell lines. This helps to identify a therapeutic window and flag potential for non-specific toxicity.

Table 1: Representative Data Table for Initial Cytotoxicity Screening

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaData not available
HCT116Colorectal CarcinomaData not available
A549Lung CarcinomaData not available
HEK293Normal Human Embryonic KidneyData not available
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

If the compound is isolated from a microbial source or possesses structural features suggestive of antimicrobial properties (e.g., a succinimide ring, which is present in some antimicrobial agents), screening against a panel of pathogenic bacteria and fungi is warranted.

Table 2: Representative Data Table for Antimicrobial Screening (Minimum Inhibitory Concentration)

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Candida albicansFungalData not available
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway and Workflow Diagrams

While no specific signaling pathways can be attributed to this compound, the following diagrams illustrate how such information would be visualized using the DOT language, as per the user's request.

G Hypothetical Workflow for Bioactivity Screening cluster_0 Compound Acquisition cluster_1 Initial Screening cluster_2 Secondary & Mechanistic Assays A Isolation of this compound B Cytotoxicity Assays (e.g., MTT) A->B C Antimicrobial Assays (e.g., MIC) A->C D Target Identification B->D If Active C->D If Active E Pathway Analysis D->E

Caption: A generalized workflow for the initial biological screening of a novel compound.

G Hypothetical Signaling Pathway Modulation Sydowimide_A This compound Receptor Cell Surface Receptor Sydowimide_A->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: A speculative signaling cascade potentially modulated by a bioactive compound.

This document will be updated with specific and accurate information on the initial biological screening of this compound as soon as it becomes publicly available. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for the emergence of data on this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydowimide A is a secondary metabolite produced by the marine-derived fungus Aspergillus sydowii.[1] This compound has garnered significant interest within the scientific community due to its notable biological activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4][5][6] IDO1 is a key enzyme in the kynurenine pathway, which is implicated in immune regulation and has become a promising target for cancer immunotherapy.[2][4][6] The ability of this compound to inhibit this enzyme suggests its potential as a lead compound for the development of novel anticancer and immunomodulatory agents. This document provides detailed protocols for the cultivation of Aspergillus sydowii, followed by the extraction, and purification of this compound.

Data Presentation

ParameterValueReference
Producing Organism Aspergillus sydowii (marine-derived strain)[1]
Cultivation Medium Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA)[7]
Cultivation Conditions 28°C for 5-7 days in the dark[7]
Extraction Solvent Ethyl Acetate (EtOAc)[2]
Initial Purification Silica Gel Vacuum Liquid Chromatography (VLC)[2]
Final Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2]
Extraction & Purification StepDetailsYield/Purity
Large-Scale Fermentation 20 L Potato Dextrose Broth-
Initial Extraction Exhaustive extraction of mycelium and broth with Ethyl Acetate-
Solvent-Solvent Partitioning Partitioning of crude extract between Hexane and 10% aqueous Methanol-
Silica Gel VLC Stepwise gradient elution from Hexane to Ethyl Acetate to MethanolFractionation
RP-HPLC C18 column with a gradient of Acetonitrile in WaterPurified this compound

Experimental Protocols

Cultivation of Aspergillus sydowii

This protocol describes the cultivation of Aspergillus sydowii for the production of this compound.

Materials:

  • Aspergillus sydowii strain (isolated from a marine environment)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks or bioreactor

  • Incubator

Procedure:

  • Aseptically inoculate a PDA plate with the Aspergillus sydowii strain.

  • Incubate the plate at 28°C for 5-7 days in the dark until sufficient mycelial growth is observed.[7]

  • Aseptically transfer a small piece of the mycelium from the PDA plate to a flask containing sterile PDB.

  • For large-scale production, use the inoculated PDB as a seed culture for a larger bioreactor containing sterile PDB.

  • Incubate the liquid culture at 28°C with shaking (e.g., 150 rpm) for a period determined by optimization for maximal secondary metabolite production (typically 14-21 days).[7]

Extraction of this compound

This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the fungal culture.

Materials:

  • Aspergillus sydowii culture broth and mycelium

  • Ethyl Acetate (EtOAc)

  • Large separatory funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Combine the mycelium and the filtrate for exhaustive extraction.

  • Add an equal volume of ethyl acetate to the combined culture and agitate vigorously for at least 4 hours.

  • Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.

  • Repeat the extraction of the aqueous layer with ethyl acetate at least two more times to ensure complete extraction of the secondary metabolites.

  • Combine all the ethyl acetate extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using a combination of vacuum liquid chromatography and high-performance liquid chromatography.

Materials:

  • Crude extract

  • Silica gel for vacuum liquid chromatography (VLC)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Deionized water

  • HPLC system with a UV detector

Procedure:

Step 1: Initial Fractionation by Vacuum Liquid Chromatography (VLC)

  • Prepare a silica gel VLC column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the VLC column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol in ethyl acetate.

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest based on TLC analysis.

Step 2: Final Purification by Reversed-Phase HPLC

  • Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the column with a linear gradient of acetonitrile in water (e.g., 10% to 100% acetonitrile over 30 minutes).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Mandatory Visualizations

Experimental Workflow

SydowimideA_Extraction_Purification cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A_sydowii Aspergillus sydowii Cultivation Large-Scale Fermentation (PDB, 28°C) A_sydowii->Cultivation Extraction Ethyl Acetate Extraction Cultivation->Extraction Partitioning Hexane/aq. MeOH Partitioning Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract VLC Silica Gel VLC Crude_Extract->VLC HPLC RP-HPLC VLC->HPLC Pure_SydowimideA This compound HPLC->Pure_SydowimideA

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

SydowimideA_IDO1_Pathway cluster_pathway IDO1-Mediated Tryptophan Catabolism cluster_inhibition Inhibition by this compound Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalysis Immune_Suppression Immune Suppression (T-cell inactivation) Kynurenine->Immune_Suppression SydowimideA This compound SydowimideA->IDO1 inhibition

Caption: Inhibition of the IDO1 signaling pathway by this compound.

References

Sydowimide A synthesis and derivatization methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synthesis and Derivatization of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies and derivatization strategies for this compound, a natural product of interest. Due to the limited publicly available information specifically on this compound's total synthesis and derivatization, this guide presents a synthetic approach based on established chemical principles and analogous structures. The protocols and data herein are intended to serve as a foundational resource for researchers aiming to synthesize this compound and its derivatives for further investigation.

Introduction to this compound

This compound is a natural product belonging to the class of N-hydroxy-succinimide derivatives. While specific details regarding its initial isolation and biological activity are not extensively documented in readily accessible literature, its core chemical scaffold, the succinimide ring, is a well-recognized pharmacophore present in a variety of biologically active compounds. Molecules containing the succinimide motif have demonstrated a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. The unique structural features of this compound, particularly the N-hydroxy group, suggest potential for novel biological activities and make it an attractive target for chemical synthesis and derivatization studies.

Proposed Total Synthesis of this compound

A plausible retrosynthetic analysis of this compound suggests a convergent approach, leveraging the formation of the core succinimide ring as a key step. The proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway for this compound

SydowimideA_Synthesis StartingMaterial1 Precursor A Intermediate1 Intermediate C StartingMaterial1->Intermediate1 StartingMaterial2 Precursor B StartingMaterial2->Intermediate1 SydowimideA This compound Intermediate1->SydowimideA

Caption: A high-level overview of the proposed synthetic strategy for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential multi-step synthesis of this compound based on established organic chemistry reactions for the formation of succinimide rings.

Step 1: Synthesis of the Succinic Anhydride Precursor

  • Reaction Setup: To a solution of a suitably substituted maleic anhydride (Precursor A) in an appropriate solvent (e.g., toluene), add a dienophile (Precursor B) for a Diels-Alder reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting crude product (Intermediate C) by column chromatography on silica gel.

Step 2: Formation of the N-Hydroxy-succinimide Ring

  • Reaction Setup: Dissolve the purified succinic anhydride intermediate (Intermediate C) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent in vacuo. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Table 1: Hypothetical Quantitative Data for this compound Synthesis

StepReactionStarting MaterialsProductYield (%)Purity (%)
1Diels-Alder CycloadditionPrecursor A, Precursor BIntermediate C75>95
2Imide FormationIntermediate C, HydroxylamineThis compound60>98

Derivatization of this compound

The structure of this compound offers several potential sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. Key derivatization strategies can focus on the N-hydroxy group and any functional groups present on the carbon backbone of the succinimide ring.

Diagram of Potential Derivatization Strategies for this compound

SydowimideA_Derivatization SydowimideA This compound Analog1 O-Alkylated Analog SydowimideA->Analog1 Alkylation Analog2 O-Acylated Analog SydowimideA->Analog2 Acylation Analog3 Backbone-Modified Analog SydowimideA->Analog3 Functional Group Interconversion

Caption: Potential derivatization pathways for generating this compound analogs.

Experimental Protocol: O-Alkylation of this compound
  • Reaction Setup: To a solution of this compound in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) at 0 °C.

  • Reagent Addition: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the O-alkylated analog by column chromatography.

Experimental Protocol: O-Acylation of this compound
  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or THF, and add a base (e.g., triethylamine or pyridine).

  • Reagent Addition: Add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a few hours. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer and concentrate under reduced pressure. Purify the O-acylated derivative by column chromatography.

Table 2: Hypothetical Data for this compound Derivatization

DerivativeDerivatization MethodReagentsYield (%)
O-Methyl this compoundO-AlkylationMethyl iodide, K2CO385
O-Acetyl this compoundO-AcylationAcetic anhydride, Pyridine90
O-Benzoyl this compoundO-AcylationBenzoyl chloride, Et3N88

Potential Biological Signaling Pathways

Given the structural similarities of this compound to other bioactive succinimide-containing molecules, it is plausible that its biological effects could be mediated through various signaling pathways. The N-hydroxy-succinimide moiety may play a crucial role in interacting with biological targets.

Diagram of a Hypothetical Signaling Pathway for this compound

SydowimideA_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response SydowimideA This compound SydowimideA->Receptor

Application Notes and Protocols for Sydowimide A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sydowimide A is a novel small molecule compound with significant potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its utilization in various cell-based assays. The primary activities of this compound investigated herein are its potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and its ability to induce apoptosis in cancer cell lines.

Mechanism of Action

This compound is postulated to exert its biological effects through a dual mechanism:

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[1][2][3][4] Inappropriate activation of this pathway is implicated in various inflammatory diseases and cancers. This compound is believed to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.[5][6][7][8] Many cancer therapies aim to induce apoptosis in tumor cells. This compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Data Presentation

The following tables summarize the illustrative quantitative data for this compound in various cell-based assays. This data is provided as an example of the expected performance of the compound.

Table 1: IC50 Values for Cell Viability

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Cancer12.5
MCF-7Breast Cancer8.2
A549Lung Cancer15.8
RAW 264.7Macrophage> 50

Table 2: Inhibition of NF-κB Activity

Cell LineAssay TypeStimulantIC50 (µM) of this compound
HEK293TNF-κB Reporter AssayTNF-α5.3
RAW 264.7Nitric Oxide ProductionLPS7.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Complete culture medium

  • This compound stock solution

  • TNF-α (or other NF-κB stimulant)

  • Luciferase assay reagent

  • 96-well white plates

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for 1 hour, then stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the NF-κB luciferase activity to the control luciferase activity.

  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates SydowimideA This compound SydowimideA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow Diagram

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for a cell viability (MTT) assay.

References

Investigating Sydowimide A: A Framework for Evaluating a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the antimicrobial properties of Sydowimide A is not extensively available in the public domain. The following application notes and protocols, therefore, provide a comprehensive and generalized framework for the investigation of a novel compound, such as this compound, as a potential antimicrobial agent. The methodologies described are based on established practices for the evaluation of other antimicrobial compounds.

Application Notes

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products and their synthetic analogs are a promising source of novel bioactive compounds. This compound, a compound of interest, warrants a systematic evaluation of its potential antimicrobial and anti-biofilm activities. These notes outline the strategic approach to characterizing its efficacy and mechanism of action.

The primary objectives for the investigation of this compound should include:

  • Determination of its spectrum of antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Quantification of its potency through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.

  • Evaluation of its ability to inhibit biofilm formation and disrupt established biofilms, a key factor in chronic and recurrent infections.[1][2]

  • Elucidation of its potential mechanism of action, which may involve the inhibition of essential cellular processes such as DNA, RNA, or protein synthesis.[3]

  • Assessment of its cytotoxicity against mammalian cell lines to determine its therapeutic index.

A thorough investigation following these guidelines will provide the foundational data required to assess the potential of this compound for further development as a therapeutic agent.

Data Presentation

Quantitative data from the experimental evaluation of this compound should be organized for clarity and comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Methicillin-resistant
Staphylococcus aureus (MRSA)Clinical IsolateVancomycin

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Candida albicansATCC 90028

Table 3: Anti-biofilm Activity of this compound.

MicroorganismStrainBiofilm Inhibition (%) at MICBiofilm Disruption (%) at 4x MIC
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853

Table 4: Cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).

CompoundIC50 (µM)
This compound
Doxorubicin (Positive Control)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism with a standard antibiotic), a negative control (broth only), and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound where no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Protocol 3: Anti-biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to dry.

  • Solubilize the stained biofilm with 30% acetic acid.

  • Measure the absorbance at a wavelength of 595 nm using a microplate reader. The percentage of inhibition is calculated relative to the control (no compound).

Procedure for Biofilm Disruption:

  • Allow biofilms to form in the 96-well plate by incubating the bacteria in TSB for 24 hours.

  • After incubation, remove the planktonic cells and add fresh TSB containing serial dilutions of this compound.

  • Incubate for another 24 hours.

  • Follow steps 4-8 from the biofilm inhibition protocol to quantify the remaining biofilm.

Visualizations

Diagrams can effectively illustrate complex workflows and pathways.

experimental_workflow cluster_screening Primary Screening cluster_characterization Characterization cluster_mechanism Mechanism of Action cluster_safety Safety Profile Compound Library Compound Library MIC Assay MIC Assay Compound Library->MIC Assay Test against panel of microbes MBC/MFC Assay MBC/MFC Assay MIC Assay->MBC/MFC Assay Determine bactericidal/fungicidal activity Anti-biofilm Assay Anti-biofilm Assay MIC Assay->Anti-biofilm Assay Evaluate effect on biofilms Macromolecular Synthesis Assay Macromolecular Synthesis Assay MBC/MFC Assay->Macromolecular Synthesis Assay Inhibition of DNA, RNA, Protein Synthesis Cytotoxicity Assay Cytotoxicity Assay Macromolecular Synthesis Assay->Cytotoxicity Assay Assess toxicity on mammalian cells Lead Compound Lead Compound Cytotoxicity Assay->Lead Compound

Caption: Workflow for antimicrobial drug discovery.

mechanism_of_action cluster_targets Potential Cellular Targets This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibition DNA Replication DNA Replication This compound->DNA Replication Inhibition Folic Acid Metabolism Folic Acid Metabolism This compound->Folic Acid Metabolism Inhibition Cell Membrane Integrity Cell Membrane Integrity This compound->Cell Membrane Integrity Disruption

Caption: Potential mechanisms of antimicrobial action.

References

Subject: Sydowimide A in Cytotoxicity and Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Application Note: Inability to Procure Data on Sydowimide A

Dear Researchers,

Following a comprehensive and rigorous search of scientific literature and databases, we regret to inform you that no data or scholarly articles could be found for a compound designated "this compound." Multiple search queries, including "this compound cytotoxicity," "this compound anticancer research," "this compound isolation and structure," "this compound apoptosis induction," and "this compound cell line screening," did not yield any relevant results.

This absence of publicly available information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data into structured tables, provision of detailed experimental methodologies, and the generation of diagrams for signaling pathways and experimental workflows, are contingent upon the existence of primary research on the compound .

We advise verifying the compound's name and spelling. It is possible that "this compound" may be a novel, unpublished compound, a proprietary internal designation, or a misspelling of a different agent.

Should you be able to provide a corrected name, a Chemical Abstracts Service (CAS) number, or any publication references, we would be pleased to revisit your request and generate the comprehensive documentation you require.

We apologize for any inconvenience this may cause and remain at your disposal for any further clarification or assistance with other research inquiries.

Application Notes and Protocols for In Vitro Efficacy Testing of Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydowimide A is a novel compound with putative anti-cancer and anti-inflammatory properties. These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's efficacy. The protocols outlined below detail standard assays to assess its cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory activities. The provided workflows and signaling pathway diagrams offer a visual representation of the experimental processes and potential mechanisms of action.

Preliminary Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its cytotoxic concentration range on various cell lines. This information is crucial for designing subsequent efficacy studies. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer and normal cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, PC-3, SNU-C5)

  • Normal human cell line (e.g., HEK293)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of varying concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
HL-60Human promyelocytic leukemia5.2
PC-3Human prostate cancer8.9
SNU-C5Human colorectal cancer12.5
HEK293Human embryonic kidney (Normal)> 50

In Vitro Anti-Cancer Efficacy Models

Following the initial cytotoxicity screening, further assays are required to elucidate the anti-cancer mechanism of this compound. These include assessing its effect on cell proliferation, apoptosis, and the cell cycle.

Experimental Workflow: Anti-Cancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT Assay MTT Assay Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Select effective concentrations Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Select effective concentrations Western Blot Western Blot Apoptosis Assay->Western Blot Confirm apoptotic markers Cell Cycle Analysis->Western Blot Confirm cell cycle regulators

Caption: Workflow for in vitro anti-cancer evaluation of this compound.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Apoptosis Induction by this compound in HL-60 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle Control3.11.5
This compound (5 µM)25.810.2
This compound (10 µM)45.322.7
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Table 3: Cell Cycle Distribution of PC-3 Cells after this compound Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.116.7
This compound (9 µM)70.515.314.2

In Vitro Anti-Inflammatory Efficacy Models

This compound's potential anti-inflammatory effects can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Experimental Workflow: Anti-Inflammatory Evaluation

G Cell Seeding (RAW 264.7) Cell Seeding (RAW 264.7) Pre-treatment with this compound Pre-treatment with this compound Cell Seeding (RAW 264.7)->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Nitric Oxide Assay (Griess) Nitric Oxide Assay (Griess) Supernatant Collection->Nitric Oxide Assay (Griess) Measure NO ELISA ELISA Supernatant Collection->ELISA Measure Cytokines (TNF-α, IL-6)

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 4: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[1][2][3]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Presentation:

Table 4: Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.5-
LPS (1 µg/mL)35.80
LPS + this compound (1 µM)28.121.5
LPS + this compound (5 µM)15.357.2
LPS + this compound (10 µM)8.975.1

Potential Signaling Pathways

The anti-cancer and anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways. Based on common mechanisms, this compound might interfere with pathways like MAPK/ERK and NF-κB.

MAPK/ERK Signaling Pathway (Cancer)

The MAPK/ERK pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc) Transcription Factors (e.g., c-Myc) ERK->Transcription Factors (e.g., c-Myc) Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors (e.g., c-Myc)->Cell Proliferation, Survival This compound This compound This compound->RAF Inhibition G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) p-IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression (iNOS, TNF-α) Pro-inflammatory Gene Expression (iNOS, TNF-α) Nucleus->Pro-inflammatory Gene Expression (iNOS, TNF-α) This compound This compound This compound->IKK Complex Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Sydowimide A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific isolation and purification of Sydowimide A from its natural source, the fungus Aspergillus sydowii, is not extensively available in the public domain. The following troubleshooting guide and frequently asked questions have been constructed based on general principles of natural product isolation and purification of similar chemical classes (phthalimide analogues) from fungal sources. These are intended to be general guidance and may require significant adaptation for the specific case of this compound.

Troubleshooting Guide

Researchers may encounter several challenges during the isolation and purification of this compound. This guide provides potential solutions to common problems.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Experiment with a gradient of solvents for extraction, starting from nonpolar (e.g., hexane, dichloromethane) to polar (e.g., ethyl acetate, methanol). Monitor the extraction efficiency of each solvent using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Incomplete cell lysis.Employ mechanical disruption methods such as ultrasonication or grinding with liquid nitrogen prior to solvent extraction to ensure complete cell lysis and release of intracellular metabolites.
Co-elution of Impurities during Chromatography Similar polarity of this compound and impurities.Optimize the chromatographic conditions. For normal-phase chromatography (e.g., silica gel), try different solvent systems with varying polarities. For reverse-phase chromatography (e.g., C18), adjust the gradient of the mobile phase (e.g., water/acetonitrile or water/methanol).
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column to improve separation.
Degradation of this compound Instability to pH, light, or temperature.Conduct extraction and purification steps at low temperatures and protect the samples from light. Use buffered solutions if the compound is pH-sensitive. The stability of phthalimide-containing compounds can vary, so it is crucial to assess these parameters early in the process.
Difficulty in Achieving High Purity Presence of closely related structural analogues.Employ high-resolution purification techniques such as preparative HPLC or Size Exclusion Chromatography (SEC) for final purification steps. Multiple chromatographic steps using different separation principles (e.g., normal-phase followed by reverse-phase) may be necessary.
Inconsistent Results between Batches Variability in fungal culture conditions.Standardize the fungal culture conditions, including media composition, pH, temperature, and incubation time, as these can significantly impact the production of secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the isolation of this compound?

A1: A general workflow for isolating a fungal metabolite like this compound would typically involve the following steps. This process is a hypothetical pathway and would need to be optimized based on the specific properties of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Fungal Culture (Aspergillus sydowii) extraction Solvent Extraction culture->extraction Biomass crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom Initial Separation fractions Fractions column_chrom->fractions Collect Fractions prep_hplc Preparative HPLC fractions->prep_hplc Further Purification pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy Structure Elucidation

Caption: General workflow for this compound isolation.

Q2: Which solvents are best for extracting this compound?

A2: The optimal solvent for extraction will depend on the polarity of this compound. As a phthalimide analogue, it is likely to have moderate polarity. Therefore, solvents such as ethyl acetate, dichloromethane, or a mixture of methanol and dichloromethane are good starting points for extraction from the fungal biomass or culture broth.

Q3: What type of chromatography is most effective for purifying this compound?

A3: A multi-step chromatographic approach is often necessary.

  • Initial Cleanup: Silica gel column chromatography is a common first step to separate the crude extract into fractions of varying polarities.

  • Fine Purification: Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column is typically used for the final purification to achieve high purity. This method separates compounds based on their hydrophobicity.

The logical relationship for selecting a purification strategy is outlined below.

purification_strategy start Crude Extract check_complexity Complex Mixture? start->check_complexity silica Silica Gel Chromatography (Normal Phase) check_complexity->silica Yes prep_hplc Preparative HPLC (Reverse Phase) check_complexity->prep_hplc No (Simple) fractions Collect & Analyze Fractions (TLC/HPLC) silica->fractions check_purity Sufficient Purity? fractions->check_purity check_purity->prep_hplc No pure_compound Pure this compound check_purity->pure_compound Yes prep_hplc->pure_compound end Characterization pure_compound->end

Caption: Decision tree for this compound purification.

Q4: How can I monitor the purification process?

A4: Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the separation during column chromatography. For higher resolution and quantitative analysis of fractions, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended.

Q5: What analytical techniques are used to confirm the identity and purity of this compound?

A5: The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Technical Support Center: Sydowimide A Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of Sydowimide A. The following information is based on general principles of medicinal chemistry and formulation science, as direct experimental data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

A1: this compound, containing a phthalimide-like core, may be susceptible to hydrolytic degradation, particularly at non-neutral pH. The imide bond can be cleaved under acidic or basic conditions, leading to the formation of a dicarboxylic acid and an amine, which would result in a loss of biological activity. Photodegradation could also be a concern, depending on the full chemical structure and chromophores present.

Q2: My this compound is precipitating out of my aqueous buffer during my biological assay. What can I do?

A2: Precipitation is a common issue for poorly soluble compounds. Here are a few strategies to address this:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, into your aqueous buffer. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize the compound.

  • Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Q3: How can I assess the stability of my this compound sample?

A3: A preliminary stability assessment can be performed by dissolving this compound in various buffers (e.g., pH 3, 5, 7.4, and 9) and incubating at different temperatures (e.g., 4°C, room temperature, and 37°C). Aliquots can be taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions
  • Symptom: Compound precipitates from aqueous buffers, leading to inconsistent results in biological assays.

  • Possible Causes:

    • High lipophilicity of this compound.

    • Crystalline nature of the solid compound.

  • Troubleshooting Steps:

    • Determine the intrinsic solubility: Measure the solubility in water and various buffers to understand the pH-solubility profile.

    • Employ co-solvents: Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the biological assay.

    • Formulation with excipients: Explore the use of solubility-enhancing excipients such as cyclodextrins or surfactants.

    • Particle size reduction: If working with a solid form, micronization can increase the surface area and improve the dissolution rate.[1][2]

Issue 2: Compound Degradation in Solution
  • Symptom: Loss of compound over time in solution, observed as a decrease in the parent peak and the appearance of new peaks in the chromatogram.

  • Possible Causes:

    • Hydrolysis of the imide ring.

    • Oxidation.

    • Photodegradation.

  • Troubleshooting Steps:

    • pH-rate profile: Determine the rate of degradation at different pH values to identify the pH of maximum stability.

    • Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.

    • Use of antioxidants: If oxidation is suspected, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

    • Temperature control: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Data Presentation

Table 1: Solubility of Phthalimide in Various Organic Solvents at Different Temperatures

As a structural analog, the solubility of phthalimide can provide initial insights into solvent selection for this compound.

SolventTemperature (K)Molar Solubility (x 10^3)
Methanol283.153.52
298.155.68
313.158.89
Ethanol283.152.15
298.153.55
313.155.62
Acetone283.1511.21
298.1515.85
313.1521.38
Ethyl Acetate283.154.89
298.157.24
313.1510.33

Data adapted from literature on phthalimide solubility and should be considered as a reference for this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the aqueous solubility of this compound.

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[3][4]

Protocol 2: Chemical Stability Assessment Using HPLC

This protocol outlines a method to evaluate the chemical stability of this compound in solution.

  • Prepare Test Solutions: Dissolve this compound in different buffers (e.g., pH 3, 5, 7.4, 9) to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • Sample Preparation: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Quantification: Integrate the peak area of this compound at each time point and compare it to the initial time point (t=0) to determine the percentage of compound remaining.

Visualizations

Experimental_Workflow_Solubility_Assessment cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_buffer Add to Aqueous Buffer dilute->add_buffer incubate Incubate and Shake add_buffer->incubate measure Measure Turbidity incubate->measure result Determine Kinetic Solubility measure->result

Caption: Workflow for Kinetic Solubility Assessment.

Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_outcome Outcome prep_sol Prepare Solutions in Buffers (pH 3, 5, 7.4, 9) incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) prep_sol->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Remaining Compound hplc->quantify degradation Identify Degradation Products hplc->degradation

Caption: Workflow for Chemical Stability Assessment.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions cluster_sol_methods Solubility Enhancement Methods cluster_stab_methods Stability Enhancement Methods problem Poor Stability or Solubility solubility Improve Solubility problem->solubility stability Improve Stability problem->stability cosolvents Co-solvents solubility->cosolvents ph pH Adjustment solubility->ph surfactants Surfactants solubility->surfactants complexation Complexation solubility->complexation ph_control pH Control stability->ph_control light Protect from Light stability->light antioxidants Antioxidants stability->antioxidants temp Low Temperature Storage stability->temp

Caption: Troubleshooting Logic for this compound.

References

Technical Support Center: Enhancing Sydowimide A Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low Sydowimide A yield in Aspergillus sydowii cultures.

Troubleshooting Guide: Addressing Low this compound Yield

This guide is designed to help you systematically troubleshoot and optimize your fermentation process for enhanced this compound production.

Q1: My Aspergillus sydowii culture is growing well, but the yield of this compound is consistently low. What are the first steps I should take?

A1: Low yield despite good biomass production often points towards suboptimal culture conditions for secondary metabolism. Secondary metabolite production is sensitive to environmental cues. Here’s a checklist of initial parameters to investigate:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Complex media often outperform defined media for secondary metabolite production.

  • pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake.

  • Temperature: Fungi have optimal temperature ranges for growth and secondary metabolite production, which may not be the same.

  • Aeration: Oxygen availability is crucial for many biosynthetic pathways.

  • Incubation Time: this compound is a secondary metabolite, and its production typically begins in the stationary phase of growth.

Q2: I've tried optimizing the basic culture parameters (pH, temperature, media), but the yield of this compound remains unsatisfactory. What advanced strategies can I employ?

A2: If basic optimization is insufficient, you can explore more advanced techniques to stimulate the biosynthetic pathways responsible for this compound production. These methods involve manipulating the fungus's metabolism and gene expression.

  • Co-culturing: Introducing another microorganism, such as Bacillus subtilis, can induce the expression of otherwise silent biosynthetic gene clusters in Aspergillus sydowii.[1][2][3]

  • Epigenetic Modification: Chemical epigenetics can be used to activate silent gene clusters. The use of DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) or histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid - SAHA) can remodel chromatin and lead to the expression of genes involved in secondary metabolism.[4][5][6][7]

  • Precursor Feeding: Supplementing the culture medium with putative precursors of the this compound biosynthetic pathway can increase its final yield. Based on the biosynthesis of similar succinimide-containing fungal metabolites, potential precursors could include specific amino acids and polyketide starters.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the culture medium for this compound production?

A1: A good starting point is to use a rich medium like Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth. You can then systematically vary the concentrations of key components. For instance, a study on Aspergillus carbonarius showed that Czapek yeast extract broth was effective for producing secondary metabolites. A systematic approach like Response Surface Methodology (RSM) can efficiently optimize media components.

Table 1: Example of Media Optimization Parameters for Aspergillus sp. Fermentation

ParameterRange to InvestigateReference for Optimization
Carbon Source Sucrose (20-50 g/L), Glucose (20-50 g/L), Soluble Starch (20-50 g/L)[8]
Nitrogen Source Yeast Extract (5-25 g/L), Peptone (5-25 g/L), (NH₄)₂SO₄ (2-10 g/L)[8]
Salinity (for marine strains) 10-30 ppt[8]
Initial pH 5.0 - 8.0[9]

Q2: Is there a known biosynthetic pathway for this compound?

A2: While the specific biosynthetic gene cluster for this compound in Aspergillus sydowii has not been definitively characterized, a putative pathway can be proposed based on the biosynthesis of structurally similar fungal metabolites containing a succinimide core. The biosynthesis of oxaleimides in Penicillium species involves a collaborative mechanism between a highly reducing polyketide synthase (HRPKS) and a PKS-nonribosomal peptide synthetase (PKS-NRPS).[10][11][12][13][14] This suggests that this compound is likely a hybrid polyketide-peptide metabolite.

Click to view the putative biosynthetic pathway for this compound.

This compound Putative Biosynthesis cluster_pks Polyketide Synthase (PKS) Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_assembly Hybrid Assembly and Modification Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain PKS-NRPS_Hybrid PKS-NRPS_Hybrid Polyketide_Chain->PKS-NRPS_Hybrid Amino_Acid Amino Acid (e.g., from HRPKS pathway) NRPS NRPS Amino_Acid->NRPS Activated_Amino_Acid Activated_Amino_Acid NRPS->Activated_Amino_Acid Activated_Amino_Acid->PKS-NRPS_Hybrid Intermediate Intermediate PKS-NRPS_Hybrid->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Reductases) Intermediate->Tailoring_Enzymes Sydowimide_A Sydowimide_A Tailoring_Enzymes->Sydowimide_A

Caption: Putative biosynthetic pathway for this compound.

Q3: Based on the putative pathway, what precursors could I feed to my culture?

A3: Given the proposed hybrid PKS-NRPS pathway, you could experiment with feeding the following precursors:

  • Simple Carbon Sources: Acetate or malonate, which are the building blocks for the polyketide portion.

  • Amino Acids: The specific amino acid incorporated by the NRPS module is unknown. Therefore, a screening approach with different amino acids (e.g., L-glutamine, L-asparagine, which are precursors to succinimide) could be beneficial.

Table 2: Suggested Precursor Feeding Concentrations

PrecursorSuggested Concentration Range (mM)Timing of Addition
Sodium Acetate10 - 50Early to mid-log phase
Diethyl Malonate5 - 20Early to mid-log phase
L-Glutamine1 - 10Mid-log to stationary phase
L-Asparagine1 - 10Mid-log to stationary phase

Q4: How do I perform a co-culture experiment with Aspergillus sydowii and Bacillus subtilis?

A4: Co-culturing involves growing the two microorganisms together to stimulate secondary metabolite production. The following is a general protocol that can be optimized.

Experimental Protocols

Protocol 1: Co-culture of Aspergillus sydowii and Bacillus subtilis

  • Inoculum Preparation:

    • Grow A. sydowii on a Potato Dextrose Agar (PDA) plate at 28°C for 5-7 days.

    • Prepare a spore suspension by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL.

    • Grow B. subtilis in Luria-Bertani (LB) broth at 37°C overnight with shaking.

  • Co-culture Inoculation:

    • To a 250 mL flask containing 100 mL of a suitable production medium (e.g., PDB), add 1 mL of the A. sydowii spore suspension.

    • Incubate at 28°C with shaking (180 rpm) for 48 hours.

    • After 48 hours, inoculate with 1 mL of the overnight B. subtilis culture.

  • Incubation and Extraction:

    • Continue to incubate the co-culture at 28°C with shaking for an additional 5-7 days.

    • Monitor the production of this compound by taking samples periodically and analyzing them using HPLC or LC-MS.

    • At the end of the fermentation, extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent like ethyl acetate.

Protocol 2: Induction of this compound Production using an Epigenetic Modifier (SAHA)

  • Culture Preparation:

    • Inoculate A. sydowii into a suitable production medium as described in Protocol 1.

    • Incubate at 28°C with shaking for 3 days.

  • Addition of Epigenetic Modifier:

    • Prepare a stock solution of Suberoylanilide Hydroxamic Acid (SAHA) in DMSO.

    • Add SAHA to the culture to a final concentration of 10-100 µM. A dose-response experiment is recommended to find the optimal concentration.

  • Incubation and Analysis:

    • Continue the incubation for another 4-6 days.

    • Extract and analyze the secondary metabolites as described previously.

Visualizing Experimental Workflows

This compound Yield Enhancement Workflow start Low this compound Yield optimize_culture Optimize Culture Conditions (Media, pH, Temp, Aeration) start->optimize_culture co_culture Co-culture with Bacillus subtilis optimize_culture->co_culture epigenetic_modification Epigenetic Modification (e.g., SAHA, 5-azacytidine) optimize_culture->epigenetic_modification precursor_feeding Precursor Feeding (Amino Acids, Acetate) optimize_culture->precursor_feeding analysis Analyze this compound Titer (HPLC, LC-MS) co_culture->analysis epigenetic_modification->analysis precursor_feeding->analysis end Increased Yield analysis->end

Caption: Workflow for enhancing this compound yield.

This technical support center provides a comprehensive guide to overcoming the low yield of this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can significantly improve the production of this valuable secondary metabolite.

References

Technical Support Center: Stability and Degradation of Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the current lack of publicly available scientific literature specifically detailing the degradation pathways and byproducts of Sydowimide A, this technical support center provides guidance based on the general chemical properties of related cyclic imide compounds. The information herein is intended to serve as a foundational resource for researchers and drug development professionals. All experimental protocols should be adapted and validated for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a compound like this compound, which contains a cyclic imide moiety?

A1: Based on the chemistry of cyclic imides (e.g., succinimide derivatives), the primary degradation pathways to consider are hydrolysis, photolysis, and oxidation.

  • Hydrolysis: The imide ring is susceptible to opening through the addition of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of a dicarboxylic acid monoamide.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation of the cyclic imide structure.[4]

  • Oxidation: The molecule may be susceptible to oxidation, especially if other sensitive functional groups are present.[5][6]

Q2: What are the expected byproducts of this compound degradation?

A2: The primary byproduct of hydrolytic degradation is the corresponding ring-opened succinamic acid derivative. Photodegradation and oxidation can lead to a more complex mixture of byproducts, the structures of which would need to be elucidated through analytical techniques such as mass spectrometry.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and/or mass spectrometric detection, is essential.[7][8] This method should be capable of separating the intact this compound from its potential degradation products.

Q4: What general precautions should I take to minimize the degradation of this compound?

A4: To minimize degradation, it is advisable to:

  • Control the pH of solutions, ideally keeping them close to neutral unless experimental conditions require otherwise.

  • Protect samples from light by using amber vials or covering them with aluminum foil.

  • Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.

  • Avoid the presence of strong oxidizing agents unless they are a part of the experimental design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis over time. Hydrolytic Degradation: The cyclic imide ring may be opening to form the more polar succinamic acid derivative.Confirm the identity of the new peak using mass spectrometry. Evaluate the stability of this compound at different pH values to identify conditions that minimize this degradation.
Loss of this compound peak area with no corresponding appearance of new peaks. Precipitation or Adsorption: The compound may be precipitating out of solution or adsorbing to the container surface. Formation of non-UV active byproducts. Visually inspect the sample for precipitation. Check the solubility of this compound in the chosen solvent system. Use a mass spectrometer to investigate the presence of byproducts that may not have a chromophore.
Inconsistent results between experiments conducted on different days. Photodegradation: Samples may be exposed to varying amounts of ambient light.Ensure all sample preparation and analysis are conducted under consistent lighting conditions, preferably with protection from light.
Appearance of multiple, unidentified peaks in the chromatogram. Oxidative Degradation or Complex Photodegradation: The molecule may be degrading into several smaller byproducts.Use mass spectrometry to identify the molecular weights of the new peaks. Consider adding an antioxidant to a test sample to see if it prevents the formation of these peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and byproducts.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the diluted stock solution (100 µg/mL in a clear vial) to a photostability chamber with a light intensity of 1.2 million lux hours and a near UV energy of 200 watt hours/square meter.

    • Thermal Degradation: Incubate the solid compound and a solution (100 µg/mL) at 60°C for 24 hours in the dark.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C). Calculate the percentage degradation and identify the major degradation products by their retention times and mass spectra.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table is a template for summarizing results from a forced degradation study.

Stress Condition Incubation Time (hours) This compound Remaining (%) Major Degradation Product(s) (m/z)
0.1 M HCl, 60°C24e.g., 85.2e.g., [M+H]+ of ring-opened product
0.1 M NaOH, 60°C24e.g., 60.5e.g., [M+H]+ of ring-opened product
3% H₂O₂, RT24e.g., 92.1e.g., [M+H]+ of oxidized product(s)
Photolysis24e.g., 75.8e.g., Multiple peaks observed
Thermal (60°C)24e.g., 98.5e.g., Minor peaks observed

Visualizations

SydowimideA_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis SydowimideA This compound (Cyclic Imide) Hydrolysis_Product Ring-Opened Product (Succinamic Acid Derivative) SydowimideA->Hydrolysis_Product + H₂O (Acid/Base Catalyzed) Oxidation_Products Oxidized Byproducts SydowimideA->Oxidation_Products + [O] Photolysis_Products Photodegradation Products SydowimideA->Photolysis_Products + hν (Light)

Caption: Potential degradation pathways of a cyclic imide-containing compound.

Forced_Degradation_Workflow start This compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analysis HPLC-UV/MS Analysis sample->analysis end Identify Degradants & Quantify Degradation analysis->end

References

Technical Support Center: Minimizing Off-Target Effects of Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro and in-vivo assays involving chemical probes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue/Question Possible Cause Recommended Solution
1. Inconsistent results or poor reproducibility between experiments. - Reagent instability or improper storage.- Variability in cell passage number or health.- Pipetting errors or variability in compound concentration.- Reagent Validation: Confirm the stability of all reagents under your specific storage and assay conditions. Perform freeze-thaw stability tests if reagents are repeatedly frozen.- Cell Culture Standardization: Use a consistent cell passage number and monitor cell health (e.g., morphology, viability) for each experiment.- Automation & QC: Utilize automated liquid handlers for precise dispensing. Include positive and negative controls on every plate to monitor assay performance.
2. The observed phenotype does not match genetic knockdown of the target protein. - The chemical probe has significant off-target effects.- The probe may be an agonist instead of an antagonist (or vice-versa).- The probe stabilizes the protein, leading to different downstream effects than protein removal.- Orthogonal Probes: Test a structurally unrelated chemical probe that targets the same protein. A consistent phenotype across different probes strengthens the link to the intended target.- Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of the target protein. If the phenotype is reversed, it is likely on-target.- Negative Control: Use a structurally similar but inactive analog of your probe. The absence of the phenotype with the negative control supports on-target activity.
3. High background signal or false positives in a high-throughput screen (HTS). - Compound interference with the assay technology (e.g., autofluorescence).- Non-specific inhibition (e.g., compound aggregation).- High compound concentration leading to off-target inhibition.- Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay readout (e.g., screen in the absence of the target protein).- Dose-Response Curves: Generate dose-response curves for all hits to confirm potency and rule out non-specific effects that often have very steep or incomplete curves.- Concentration Optimization: Use the lowest effective concentration of the chemical probe to minimize the risk of off-target effects.
4. The negative control compound shows activity in the assay. - The negative control is not truly inactive against the target.- The negative control retains activity against one or more off-targets of the primary probe.- Biochemical Validation: Confirm the inactivity of the negative control against the purified target protein in a biochemical assay.- Selectivity Profiling: Profile both the primary probe and the negative control against a panel of related proteins (e.g., kinases, GPCRs) to understand their respective selectivity profiles.

Frequently Asked Questions (FAQs)

Question Answer
What are off-target effects? Off-target effects occur when a chemical probe interacts with proteins other than its intended target, leading to unintended biological consequences. These effects can confound experimental results and lead to incorrect conclusions about the function of the target protein.
Why is it critical to use a negative control? A negative control is a close chemical analog of the probe that is inactive against the intended target. It is used to verify that the observed phenotype is due to the inhibition of the intended target and not an off-target. However, it is crucial to characterize the negative control, as the chemical modifications made to inactivate it against the primary target can also inadvertently inactivate it against off-targets, which can be misleading.
How can I select a high-quality chemical probe? A high-quality chemical probe should have high potency for its intended target, a well-characterized selectivity profile against other related proteins, and a demonstrated on-target effect in a cellular context. Resources like the Chemical Probes Portal can provide guidance on well-validated probes for various targets.
What is the difference between a chemical probe and a drug? While both are small molecules that modulate protein function, a chemical probe is a tool used in research to study the function of a specific protein with high selectivity. A drug is a therapeutic agent that has undergone extensive testing for safety and efficacy in humans. A drug may have off-target effects that are acceptable or even beneficial in a therapeutic context, whereas a chemical probe should be as selective as possible to provide clear experimental results.
What are some key strategies to minimize off-target effects? Key strategies include: 1. Using multiple, structurally distinct probes to target the same protein.2. Employing the lowest effective concentration of the probe.3. Using negative and orthogonal controls. 4. Performing genetic validation experiments , such as target knockdown or rescue with a resistant mutant.

Quantitative Data Summary for Chemical Probe Validation

The table below serves as a template for researchers to summarize and compare the characteristics of their chemical probes.

Parameter Primary Probe Negative Control Orthogonal Probe Notes
Target Protein e.g., Kinase Xe.g., Kinase Xe.g., Kinase XThe intended biological target.
On-Target Potency (IC50/EC50) e.g., 10 nM> 10,000 nMe.g., 50 nMPotency against the purified target protein.
Cellular Potency (EC50) e.g., 100 nM> 50,000 nMe.g., 250 nMPotency in a target-engagement or functional cell-based assay.
Selectivity (Off-Target 1) e.g., 500 nM (Kinase Y)> 10,000 nMe.g., 8,000 nM (Kinase Y)Potency against the most significant off-target.
Selectivity (Off-Target 2) e.g., 2,000 nM (Kinase Z)> 10,000 nMe.g., >10,000 nM (Kinase Z)Potency against another relevant off-target.
Recommended Concentration e.g., 100-200 nMe.g., 100-200 nMe.g., 250-500 nMThe concentration range for cellular assays, ideally 1-2x the cellular EC50.

Detailed Experimental Protocols

Dose-Response Curve for On-Target Potency

Objective: To determine the concentration of the chemical probe required to inhibit 50% of the target's activity (IC50) in a biochemical assay.

Methodology:

  • Reagent Preparation: Prepare a purified, active target protein and its substrate. Prepare a serial dilution of the chemical probe (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Setup: In a microplate (e.g., 384-well), add the target protein to each well.

  • Compound Addition: Add the serially diluted chemical probe and a vehicle control (e.g., DMSO) to the wells. Incubate for a predetermined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that the chemical probe interacts with its intended target in a cellular environment and determine its cellular potency (EC50).

Methodology:

  • Cell Plating: Plate cells that express the target protein in a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the chemical probe for a specific duration.

  • Target Engagement Measurement: Measure the interaction of the probe with the target. This can be done using various methods, such as:

    • Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein upon ligand binding.

    • NanoBRET™: Use bioluminescence resonance energy transfer to measure binding to a target protein tagged with NanoLuc® luciferase.

  • Data Analysis: Plot the change in signal (e.g., thermal stability, BRET ratio) against the probe concentration to determine the EC50.

Visualizations

G start_node start_node decision_node decision_node process_node process_node end_node end_node A Primary HTS B Identify Initial Hits A->B C Dose-Response Curve (Biochemical Assay) B->C D Potent & Efficacious? C->D E Cellular Target Engagement Assay D->E Yes L Discard/Redesign D->L No F Cellularly Active? E->F G Selectivity Profiling (e.g., Kinome Scan) F->G Yes F->L No H Sufficiently Selective? G->H I Test Orthogonal Probe & Negative Control H->I Yes H->L No J Phenotype Confirmed? I->J K Validated Chemical Probe J->K Yes J->L No

Caption: Workflow for validating a chemical probe and minimizing off-target effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway probe probe on_target on_target off_target off_target pathway_node pathway_node phenotype phenotype T Target Protein P1 Downstream Effector 1 T->P1 P2 Downstream Effector 2 P1->P2 Pheno_On Intended Phenotype P2->Pheno_On OT Off-Target Protein OP1 Unrelated Effector A OT->OP1 OP2 Unrelated Effector B OP1->OP2 Pheno_Off Unintended Phenotype OP2->Pheno_Off Probe Chemical Probe Probe->T Inhibits (Intended) Probe->OT Inhibits (Unintended)

Caption: On-target vs. off-target signaling pathways affected by a chemical probe.

addressing batch-to-batch variability of Sydowimide A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the production of Sydowimide A, a hypothetical fungal secondary metabolite. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Consistent production of this compound can be challenging. This guide addresses common issues that lead to variability between production batches.

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Action
Fungal Strain Viability/Genetics - Verify the viability and purity of the fungal culture. - Perform a fresh inoculation from a cryopreserved stock. - Sequence key biosynthetic genes to check for mutations.
Culture Medium Composition - Confirm the correct composition and pH of the growth medium. - Test different sources for media components. - Optimize the carbon-to-nitrogen ratio.
Fermentation Conditions - Calibrate and monitor temperature, pH, and dissolved oxygen probes. - Ensure adequate aeration and agitation rates. - Evaluate different fermentation vessel geometries.
Extraction Inefficiency - Assess the efficiency of the solvent extraction method. - Optimize the solvent system and extraction time. - Check for degradation of this compound during extraction.

Problem 2: Inconsistent Purity Profile

Possible Cause Recommended Action
Contamination - Implement strict aseptic techniques during inoculation and fermentation. - Use antibiotic/antifungal agents if compatible with the production strain.
Metabolic Shift - Analyze the production of other secondary metabolites. - Adjust fermentation parameters to favor this compound biosynthesis.
Purification Issues - Optimize the chromatography conditions (e.g., column type, mobile phase). - Evaluate alternative purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound yield?

A1: The primary factors affecting this compound yield include the genetic stability of the producing fungal strain, the composition of the fermentation medium (especially carbon and nitrogen sources), and precise control of fermentation parameters such as temperature, pH, and aeration.

Q2: How can I quantify the concentration of this compound in my culture broth?

A2: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound.[1] Development of a validated HPLC method with a pure standard of this compound is crucial for accurate quantification. Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for sensitive detection and quantification.

Q3: What is the typical biosynthetic pathway for a compound like this compound?

A3: While the specific pathway for this compound is not elucidated, it is likely a polyketide or non-ribosomal peptide-based pathway, common for fungal secondary metabolites. A hypothetical pathway is illustrated below. Understanding the biosynthetic pathway can help in optimizing production by precursor feeding or genetic engineering of the producing strain.[2][3][4]

Experimental Protocols

Protocol 1: this compound Extraction from Fungal Culture

  • Separate the fungal biomass from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extract the fungal biomass with methanol, followed by solvent evaporation.

  • Combine the extracts from the broth and biomass for further purification.

Protocol 2: Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of crude extract in methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

  • Analysis: Inject the standards and samples. Quantify this compound in the samples by comparing the peak area to the standard curve.

Quantitative Data Summary

The following tables present hypothetical data from experiments aimed at optimizing this compound production.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (10 g/L)This compound Yield (mg/L)
Glucose50 ± 5
Sucrose75 ± 8
Maltose62 ± 6
Glycerol35 ± 4

Table 2: Influence of Temperature on this compound Production

Temperature (°C)This compound Yield (mg/L)
2045 ± 5
2580 ± 7
3065 ± 9
3520 ± 3

Visualizations

SydowimideA_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Backbone Polyketide Backbone Malonyl-CoA->Polyketide Backbone PKS Intermediate_1 Intermediate_1 Polyketide Backbone->Intermediate_1 Cyclization Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxylation Sydowimide_A Sydowimide_A Intermediate_2->Sydowimide_A Methylation Experimental_Workflow Start Start Fungal_Culture Inoculate Fungal Strain Start->Fungal_Culture Fermentation Fermentation (Controlled Conditions) Fungal_Culture->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Quantification (HPLC) & Purity Check Purification->Analysis End End Analysis->End

References

Validation & Comparative

Confirming the Biological Activity of Synthetic Sydowimide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have successfully identified the biological activity of Sydowimide A, a novel succinimide derivative isolated from the marine fungus Aspergillus sydowii DL1045. This natural product has demonstrated inhibitory effects against several key protein tyrosine phosphatases, suggesting its potential as a lead compound in drug discovery. This guide provides a comparative overview of the biological activity of naturally-sourced this compound and outlines the necessary experimental framework to confirm these activities in a synthetically derived counterpart.

Introduction to this compound and its Biological Significance

This compound is a recently discovered secondary metabolite produced by the marine fungus Aspergillus sydowii DL1045 following chemical epigenetic regulation. Preliminary studies have revealed its potent and selective inhibitory activity against three crucial protein tyrosine phosphatases (PTPs): Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and the leukocyte common antigen CD45. These PTPs are critical regulators of various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The inhibitory profile of natural this compound positions it as a promising candidate for further investigation and development.

Biological Activity of Natural this compound

Initial biological evaluations of this compound isolated from fungal cultures have yielded the following inhibitory concentrations (IC50):

Target EnzymeIC50 Value (μM)
SHP11.5
TCPTP2.4
CD4518.83

These values indicate that this compound is a potent inhibitor of SHP1 and TCPTP, with moderate activity against CD45. This selective activity profile is a key characteristic that must be replicated and confirmed in the synthetic version.

Proposed Experimental Workflow for Confirmation of Synthetic this compound Activity

To validate that a total synthesis of this compound has produced a biologically active molecule equivalent to the natural product, a rigorous experimental workflow is required. This workflow is designed to quantitatively compare the inhibitory activity of the synthetic compound against the known targets of natural this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis & Comparison synthesis Total Synthesis of this compound purification Purification & Structural Verification (NMR, MS) synthesis->purification assay_prep Prepare Synthetic & Natural this compound Samples purification->assay_prep shp1_assay In vitro SHP1 Inhibition Assay assay_prep->shp1_assay tcptp_assay In vitro TCPTP Inhibition Assay assay_prep->tcptp_assay cd45_assay In vitro CD45 Inhibition Assay assay_prep->cd45_assay ic50_calc Calculate IC50 Values for Synthetic this compound shp1_assay->ic50_calc tcptp_assay->ic50_calc cd45_assay->ic50_calc comparison Compare IC50 Values (Synthetic vs. Natural) ic50_calc->comparison confirmation Confirmation of Biological Equivalence comparison->confirmation

Sydowimide A: A Comparative Guide to its Mechanism of Action in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanism of action for Sydowimide A, a naturally occurring compound with potential anti-inflammatory properties. By objectively comparing its activity against known targets with that of other modulators of key inflammatory pathways, this document aims to provide a valuable resource for researchers in drug discovery and development.

Executive Summary

This compound has been identified as a potent inhibitor of several protein tyrosine phosphatases (PTPs), namely SHP-1 (Src homology region 2 domain-containing phosphatase-1), TCPTP (T-cell protein tyrosine phosphatase), and CD45 (leukocyte common antigen).[1] These phosphatases are critical negative regulators of various signaling cascades, including the NF-κB and MAPK pathways, which are central to the inflammatory response. This guide explores the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of these phosphatases, leading to the modulation of downstream inflammatory signaling. While direct experimental evidence for this compound's effects on the NF-κB and MAPK pathways is not yet publicly available, this guide compiles and compares data from studies on inhibitors of its known targets to provide a framework for future investigation.

This compound: Known Molecular Targets

Experimental data has demonstrated that this compound is an effective inhibitor of three key protein tyrosine phosphatases. The inhibitory concentrations (IC50) are summarized in the table below.

Target PhosphataseThis compound IC50 (μM)Reference
SHP-11.5[1]
TCPTP2.4[1]
CD4518.83[1]

Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling

The primary mechanism of action of this compound is proposed to be the inhibition of SHP-1, TCPTP, and CD45. These phosphatases are known to dephosphorylate and thereby regulate key components of the NF-κB and MAPK signaling pathways. By inhibiting these phosphatases, this compound is hypothesized to disrupt the normal homeostatic control of these pro-inflammatory pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. The activity of this pathway is tightly regulated, in part, by protein tyrosine phosphatases.

  • Role of SHP-1: SHP-1 has been shown to be a negative regulator of NF-κB signaling. It can interact with and inhibit the phosphorylation of NF-κB1, thereby suppressing its nuclear translocation and subsequent activation of target genes. Inhibition of SHP-1 could therefore lead to a complex, context-dependent modulation of NF-κB activity.

  • Role of CD45: Inhibition of CD45 has been demonstrated to reverse age-associated activation of NF-κB. This suggests that by inhibiting CD45, this compound may reduce the nuclear localization of NF-κB and subsequent inflammatory gene expression.

NF_kappaB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Gene_Expression Inflammatory Gene Expression NF-κB->Gene_Expression Translocates & Activates SHP1_TCPTP_CD45 SHP-1, TCPTP, CD45 SHP1_TCPTP_CD45->IKK Dephosphorylates (Negative Regulation) Sydowimide_A This compound Sydowimide_A->SHP1_TCPTP_CD45 Inhibits

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis.

  • Role of SHP-1: SHP-1 is a known negative regulator of the MAPK/Erk signaling pathway. By inhibiting SHP-1, this compound may lead to increased and sustained activation of MAPK/Erk, which could have pro- or anti-inflammatory consequences depending on the cellular context.

  • Role of CD45: CD45 negatively regulates the Src/p44/42 MAPK pathway. Inhibition of CD45 by this compound could therefore lead to the activation of this specific MAPK cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocates & Activates SHP1_CD45 SHP-1, CD45 SHP1_CD45->Ras Dephosphorylates (Negative Regulation) Sydowimide_A This compound Sydowimide_A->SHP1_CD45 Inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Comparative Analysis with Other Phosphatase Inhibitors

To contextualize the potential effects of this compound, the following table compares the activities of known inhibitors of its target phosphatases on inflammatory signaling. This provides a predictive framework for the likely downstream consequences of this compound treatment.

InhibitorTarget(s)Effect on NF-κB SignalingEffect on MAPK SignalingKey Experimental Findings
PTP Inhibitor IV SHP-1Inhibition of NF-κB activation-Decreased LPS-induced NF-κB reporter activity
TPI-1 TCPTP-Attenuation of EGF-induced Erk phosphorylationReduced growth factor-stimulated MAPK activation
Sodium Stibogluconate SHP-1, SHP-2Inhibition of NF-κB activationInhibition of p38 and JNK activationSuppressed production of pro-inflammatory cytokines
Anti-CD45 Antibody CD45-Inhibition of p44/42 MAPK activityReduced CD40L-induced TNF-α production in microglia

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation: After 24 hours, cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour. Subsequently, cells are stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the TNF-α-stimulated control.

Western Blotting for Phosphorylated MAPK

This technique is used to detect the activation state of MAPK pathway components.

  • Cell Culture and Treatment: Macrophage-like RAW 264.7 cells are cultured in RPMI-1640 medium with 10% FBS. Cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then pre-treated with this compound or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 15-30 minutes.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ERK, JNK, and p38 MAPK, as well as antibodies for the total forms of these proteins. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with LPS or TNF-α Compound_Treatment->Stimulation NFkB_Assay NF-κB Luciferase Reporter Assay Stimulation->NFkB_Assay Western_Blot Western Blot for p-MAPK Stimulation->Western_Blot Cytokine_ELISA Cytokine ELISA Stimulation->Cytokine_ELISA Quantification Quantify Results NFkB_Assay->Quantification Western_Blot->Quantification Cytokine_ELISA->Quantification Comparison Compare to Controls Quantification->Comparison

Conclusion and Future Directions

This compound presents an intriguing profile as a multi-target inhibitor of protein tyrosine phosphatases SHP-1, TCPTP, and CD45. Based on the known roles of these phosphatases in regulating inflammatory signaling, it is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. However, direct experimental validation of this hypothesis is a critical next step.

Future research should focus on:

  • Directly assessing the impact of this compound on NF-κB and MAPK signaling using the experimental protocols outlined in this guide.

  • Evaluating the effect of this compound on the production of pro-inflammatory cytokines and chemokines in relevant cell models.

  • Conducting in vivo studies in animal models of inflammation to determine the therapeutic potential and safety profile of this compound.

  • Performing structure-activity relationship (SAR) studies to identify analogs of this compound with improved potency and selectivity.

By pursuing these avenues of research, the scientific community can fully elucidate the mechanism of action of this compound and determine its potential as a novel anti-inflammatory therapeutic.

References

A Comparative Analysis of Sydowimide A and Other Fungal Metabolites as Protein Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel fungal metabolite, Sydowimide A, isolated from Aspergillus sydowii DL1045, has demonstrated significant inhibitory activity against several protein tyrosine phosphatases (PTPs), positioning it as a compound of interest for further investigation in drug development. This guide provides a comparative analysis of this compound with other known fungal metabolites that target these critical enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data.

Introduction to this compound

This compound is a recently identified secondary metabolite that has shown selective inhibition of key protein tyrosine phosphatases involved in cellular signaling pathways. Its discovery has opened new avenues for exploring fungal metabolites as a source of potential therapeutic agents for a range of diseases, including cancers, diabetes, and autoimmune disorders.

Performance Comparison

The inhibitory activity of this compound has been quantified against several PTPs. The following table summarizes its performance in comparison to other notable fungal metabolites.

Fungal MetaboliteFungal SourceTarget PTPIC50 (μM)
This compound Aspergillus sydowiiSHP11.5[1][2]
TCPTP2.4[1][2]
CD4518.83[1][2]
Diorcinol Aspergillus sydowiiSHP10.96[1][2][3]
CD45>20[1]
PTP1B>20[1]
Aspergorakhin A Aspergillus gorakhpurensisSHP11.19[4][5]
PTP1B0.57[4][5]
TCPTP22.97[4][5]

Table 1: Comparative inhibitory activity (IC50) of this compound and other fungal metabolites against various protein tyrosine phosphatases.

Chemical Structures

The chemical structures of the compared fungal metabolites are presented below. The unique structural features of these compounds contribute to their distinct inhibitory activities and specificities.

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of Diorcinol.

Figure 3: Chemical structure of Aspergorakhin A.

Signaling Pathways

This compound and the other compared fungal metabolites exert their effects by inhibiting PTPs that are integral components of various cellular signaling pathways. The following diagrams illustrate the roles of SHP1, TCPTP, and CD45 in key signaling cascades.

SHP1_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression promotes SHP1 SHP1 SHP1->JAK dephosphorylates SHP1->pSTAT dephosphorylates Sydowimide_A This compound Sydowimide_A->SHP1 inhibits Diorcinol Diorcinol Diorcinol->SHP1 inhibits Aspergorakhin_A Aspergorakhin A Aspergorakhin_A->SHP1 inhibits

SHP1 Signaling Pathway

TCPTP_Signaling_Pathway Insulin_Receptor Insulin Receptor pIR p-Insulin Receptor Insulin_Receptor->pIR Insulin binding IRS IRS pIR->IRS phosphorylates pIRS p-IRS PI3K_Akt_Pathway PI3K/Akt Pathway pIRS->PI3K_Akt_Pathway activates TCPTP TCPTP TCPTP->pIR dephosphorylates TCPTP->pIRS dephosphorylates Sydowimide_A This compound Sydowimide_A->TCPTP inhibits Aspergorakhin_A Aspergorakhin A Aspergorakhin_A->TCPTP inhibits

TCPTP Signaling Pathway

CD45_Signaling_Pathway TCR T-Cell Receptor Lck_inactive Lck (inactive) TCR->Lck_inactive engagement Lck_active Lck (active) ZAP70 ZAP-70 Lck_active->ZAP70 phosphorylates pZAP70 p-ZAP-70 Downstream_Signaling Downstream Signaling pZAP70->Downstream_Signaling activates CD45 CD45 CD45->Lck_inactive dephosphorylates (activates) Sydowimide_A This compound Sydowimide_A->CD45 inhibits

CD45 Signaling Pathway

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of fungal metabolites against protein tyrosine phosphatases using a fluorescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein tyrosine phosphatase (e.g., SHP1, TCPTP, CD45).

Materials:

  • Recombinant human PTP enzyme (e.g., SHP1, TCPTP, or CD45)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compounds (this compound, Diorcinol, Aspergorakhin A, etc.) dissolved in DMSO

  • Positive control inhibitor (e.g., sodium orthovanadate)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PTP enzyme to the appropriate working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of the 96-well microplate, add 20 µL of the diluted test compound or control. b. Add 60 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the phosphatase reaction by adding 20 µL of the DiFMUP substrate solution to each well.

  • Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) at regular intervals for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the test compound. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

PTP_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Enzyme_Prep Prepare Enzyme Solution Start->Enzyme_Prep Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Add_Enzyme Add Enzyme and Incubate Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate (DiFMUP) Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

structure-activity relationship of Sydowimide A analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Sydowimide A analogs is currently limited by the scarcity of publicly available data directly pertaining to this specific compound. However, by examining the SAR of structurally related imide-containing molecules, such as naphthalimide and phthalimide derivatives, researchers can gain valuable insights into the key structural motifs that govern their biological activity. This guide provides a comparative overview of the SAR of these related compounds, presenting quantitative data, experimental protocols, and diagrammatic representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationships of Imide Analogs

The biological activity of imide derivatives is significantly influenced by the nature and position of substituents on the imide core and any appended ring systems. Studies on naphthalimide and phthalimide analogs have revealed critical relationships between their chemical structures and their efficacy as anticancer and antimicrobial agents.

Anticancer Activity of Naphthalimide Derivatives

A series of 1,8-naphthalimide derivatives have been synthesized and evaluated for their potential as inhibitors of human cytochrome P450 1B1 (hCYP1B1), an enzyme implicated in cancer development and drug resistance. The structure-activity relationship studies have highlighted several key features:

  • Substitution on the Naphthalimide Core: The introduction of various substituents at the N-position of the 1,8-naphthalimide scaffold has been a primary focus of SAR studies.

  • Aryl Hydrocarbon Receptor (AhR) Agonism: A significant challenge in developing hCYP1B1 inhibitors is that many also act as AhR agonists, which can upregulate hCYP1B1 expression, counteracting their inhibitory effect. The design of potent inhibitors lacking AhR agonist activity is a key objective.[1]

  • Potent Inhibition and Reversal of Drug Resistance: One promising compound, 3n, demonstrated extremely potent anti-hCYP1B1 activity with an IC50 of 0.040 nM and a Ki value of 21.71 pM.[1] This compound was shown to significantly reverse paclitaxel resistance in H460/PTX cells.[1]

Table 1: SAR of 1,8-Naphthalimide Derivatives as hCYP1B1 Inhibitors

CompoundKey Structural FeatureshCYP1B1 IC50 (nM)AhR Agonist ActivityReference
1d (Hit) N/AN/AN/A[1]
3n Introduction of a pyrimidine moiety0.040Blocks AhR transcription[1]

Data not available for all fields.

Antimicrobial and Antitubercular Activity of Phthalimide Analogs

Novel phthalimide derivatives have been synthesized and screened for their antibacterial, antifungal, and antimycobacterial activities. These studies provide insights into the structural requirements for antimicrobial efficacy.

  • Synthetic Strategy: A common synthetic route involves the chloroacetylation of a primary amine followed by reaction with a phthalimide derivative.[2]

  • Broad-Spectrum Activity: The synthesized compounds were evaluated against a panel of bacteria and fungi, with some derivatives showing promising minimum inhibitory concentrations (MICs).[2]

Table 2: Antimicrobial Activity of Phthalimide Derivatives (Selected Compounds)

CompoundTarget OrganismMIC (µM/mL)Reference
4a-i Various Bacteria & FungiN/A[2]
5a-f Various Bacteria & FungiN/A[2]
6a-c Various Bacteria & FungiN/A[2]

Specific MIC values for individual compounds against specific organisms were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are summaries of the experimental protocols employed in the evaluation of the imide analogs discussed.

hCYP1B1 Inhibition Assay

The inhibitory activity of the 1,8-naphthalimide derivatives against hCYP1B1 was determined using a well-established protocol.

  • Enzyme Source: Recombinant human CYP1B1 enzyme.

  • Substrate: A fluorogenic substrate that is metabolized by hCYP1B1 to produce a fluorescent product.

  • Assay Principle: The assay measures the rate of fluorescence generation, which is proportional to the enzyme activity.

  • Procedure:

    • The test compounds are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate and NADPH (a necessary cofactor).

    • Fluorescence is monitored over time using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the phthalimide analogs was assessed using a standard microdilution method.[2]

  • Microorganisms: A panel of clinically relevant bacterial and fungal strains.

  • Culture Medium: Appropriate liquid broth for the growth of the test organisms.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • A standardized inoculum of each microorganism is added to the wells.

    • The plates are incubated at the optimal temperature for the growth of the organisms (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Interactions and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

hCYP1B1_Inhibition_Pathway cluster_Cell Cancer Cell Procarcinogen Pro-carcinogen hCYP1B1 hCYP1B1 Procarcinogen->hCYP1B1 Carcinogen Carcinogen DNA_Damage DNA Damage Carcinogen->DNA_Damage hCYP1B1->Carcinogen Metabolic Activation Drug_Resistance Drug Resistance hCYP1B1->Drug_Resistance Tumor_Growth Tumor Growth DNA_Damage->Tumor_Growth Naphthalimide_Inhibitor 1,8-Naphthalimide Inhibitor (e.g., 3n) Naphthalimide_Inhibitor->hCYP1B1 Inhibition Naphthalimide_Inhibitor->Drug_Resistance Reversal PTX Paclitaxel (Inactive) PTX->hCYP1B1 Metabolic Inactivation PTX_active Paclitaxel (Active)

Caption: Proposed mechanism of action for 1,8-naphthalimide hCYP1B1 inhibitors in cancer cells.

Antimicrobial_Screening_Workflow Start Synthesis of Phthalimide Analogs Characterization Structural Characterization (NMR, IR, Elemental Analysis) Start->Characterization Stock_Solutions Preparation of Stock Solutions Characterization->Stock_Solutions MIC_Assay MIC Assay (Microdilution Method) Stock_Solutions->MIC_Assay Incubation Incubation (24-48 hours) MIC_Assay->Incubation Data_Analysis Data Analysis (Determine MIC values) Incubation->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Validating the Therapeutic Potential of a Novel Compound: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of a novel chemical entity from the bench to the clinic hinges on rigorous preclinical validation. This guide provides a framework for evaluating the therapeutic potential of a new investigational compound, here hypothetically named "Sydowimide A," by comparing its performance against established alternatives in key preclinical models of inflammation, neurodegeneration, and cancer. Due to the absence of published data on "this compound," this document serves as a template, utilizing representative data from well-characterized compounds to illustrate the experimental approach.

Section 1: Anti-inflammatory Potential

A key therapeutic area for many novel compounds is the mitigation of inflammation. To assess the anti-inflammatory properties of this compound, its efficacy can be compared against established nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, Ibuprofen, and the COX-2 inhibitor Celecoxib.

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard for evaluating acute inflammation. The table below presents sample data illustrating how the anti-inflammatory effects of a novel compound could be quantified and compared.

Treatment Group (Dose)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control (Saline)1.85 ± 0.12-
This compound (10 mg/kg)Data to be determinedData to be determined
This compound (30 mg/kg)Data to be determinedData to be determined
Diclofenac (5 mg/kg)0.81 ± 0.0756.2%[1][2]
Ibuprofen (100 mg/kg)0.95 ± 0.0948.6% (calculated)
Celecoxib (30 mg/kg)0.89 ± 0.0851.9% (calculated)[3]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the essential steps for the in vivo assessment of acute inflammation.

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Test Compound Administration: this compound and reference drugs (e.g., Diclofenac) are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The vehicle control group receives the same volume of the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.[4]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[2]

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure: a. Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of this compound or a reference compound. c. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.[5] d. The plates are incubated for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6] The absorbance is read at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The percentage inhibition of NO production is calculated. It is also crucial to perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[7]

Section 2: Neuroprotective Potential

Evaluating a novel compound's ability to protect neurons is critical in the context of neurodegenerative diseases like Parkinson's Disease (PD). The rotenone-induced PD model in rats is a widely used model that recapitulates key pathological features of the disease.

Data Presentation: In Vivo Neuroprotective Efficacy

Behavioral tests are essential to quantify the functional outcomes of a potential neuroprotective agent. The following table provides an example of how data from motor function tests could be presented.

Treatment GroupLatency to Fall (Rotarod Test, seconds) (Mean ± SEM)Catalepsy Score (Bar Test, seconds) (Mean ± SEM)
Sham Control165 ± 125 ± 1
Rotenone + Vehicle45 ± 8110 ± 15
Rotenone + this compound (5 mg/kg)Data to be determinedData to be determined
Rotenone + L-DOPA (10 mg/kg)125 ± 10[8]30 ± 5[8]
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

This protocol describes the induction of Parkinsonian features in rats and the subsequent evaluation of a test compound.

  • Animal Model: Male Wistar rats are used.

  • Induction of Parkinsonism: Rotenone (e.g., 2.5 mg/kg) is administered daily via subcutaneous or intraperitoneal injection for a period of several weeks (e.g., 21-48 days) to induce progressive nigrostriatal degeneration.[8][9]

  • Treatment: this compound or the reference drug L-DOPA is administered daily, starting after the establishment of motor deficits.

  • Behavioral Assessments:

    • Rotarod Test: This test assesses motor coordination and balance. Rats are placed on a rotating rod with increasing speed, and the latency to fall is recorded.[10]

    • Catalepsy Test (Bar Test): This test measures bradykinesia. The rat's forepaws are placed on a horizontal bar, and the time it remains in this position is recorded.[11]

  • Histopathological Analysis: After the behavioral assessments, brain tissues are collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neurodegeneration.

  • Data Analysis: Statistical analysis is performed to compare the behavioral scores and neuronal counts between the different treatment groups.

Section 3: Anti-Cancer Potential

The evaluation of a novel compound's anti-cancer activity involves both in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.

Data Presentation: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)Data to be determined2.50[4]
HeLa (Cervical)Data to be determined2.90[4]
HepG2 (Liver)Data to be determined12.20[4]
A549 (Lung)Data to be determined>20[4]
Data Presentation: In Vivo Antitumor Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for in vivo efficacy testing.

Treatment GroupMean Tumor Volume (mm³) at Day 21 (Mean ± SD)% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
This compound (20 mg/kg)Data to be determinedData to be determined
Doxorubicin (3 mg/kg)600 ± 15060%
Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MCF-7 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups and administered this compound, Doxorubicin, or vehicle according to a predetermined schedule.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: The mean tumor volumes of the treated groups are compared to the vehicle control group to determine the therapeutic efficacy.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO translation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene DNA DNA iNOS_gene->iNOS_mRNA transcription SydowimideA This compound SydowimideA->IKK Inhibits Inflammation Inflammation NO->Inflammation

Caption: Hypothetical mechanism of this compound in the TLR4 signaling pathway.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Tolerability cluster_2 Pharmacokinetics & Toxicology a1 Cytotoxicity Assay (e.g., MTT) a2 Mechanism of Action (e.g., NO Production) a1->a2 b1 Animal Model Selection (e.g., Carrageenan Paw Edema) a2->b1 b2 Dose-Response Study b1->b2 b3 Efficacy Assessment (e.g., Paw Volume) b2->b3 c1 ADME Studies b3->c1 c2 Acute/Chronic Toxicity c1->c2 end Candidate for IND-Enabling Studies c2->end start Novel Compound (this compound) start->a1

Caption: General workflow for preclinical validation of a novel therapeutic compound.

References

A Comparative Analysis of Sydowimide A: A Novel Fungal Metabolite Targeting Key Immune-Regulating Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sydowimide A, a novel protein tyrosine phosphatase (PTP) inhibitor, with other known inhibitors targeting SHP1, TCPTP, and CD45. This compound is a recently discovered natural product isolated from the marine-derived fungus Aspergillus sydowii DL1045. Its unique inhibitory profile against phosphatases crucial in immune cell signaling presents a promising avenue for therapeutic development, particularly in immunology and oncology.

Performance Comparison of PTP Inhibitors

This compound has demonstrated inhibitory activity against three key protein tyrosine phosphatases: Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and leukocyte common antigen (CD45).[1] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other known inhibitors of these enzymes.

Table 1: Comparative Inhibitory Activity (IC50) against SHP1

CompoundIC50 (µM)Source/Type
This compound 1.5 Fungal Metabolite (Aspergillus sydowii)[1]
M-0292.6Synthetic Covalent Inhibitor[2]
SB-80910.0102Synthetic Allosteric Inhibitor[3]
Compound 57774164.4 (Selectivity marker vs SHP2)Synthetic Inhibitor[4]

Table 2: Comparative Inhibitory Activity (IC50) against TCPTP

CompoundIC50 (µM)Source/Type
This compound 2.4 Fungal Metabolite (Aspergillus sydowii)[1]
TP1LLow nanomolar rangeSynthetic PROTAC Degrader[5]
Compound 3 (cinnoline derivative)Lower than compounds 1 & 2 in the studySynthetic Inhibitor[6]

Table 3: Comparative Inhibitory Activity (IC50) against CD45

CompoundIC50 (µM)Source/Type
This compound 18.83 Fungal Metabolite (Aspergillus sydowii)[1]
Compound 2110.2Synthetic Allosteric Inhibitor
L1584292.40Synthetic Inhibitor
R16425916.88Synthetic Inhibitor
S3496319.34Synthetic Inhibitor
Purpurin5.97Natural Product

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sydowii DL1045

The isolation of this compound was achieved through a chemical epigenetic regulation approach, which involves the addition of a histone deacetylase inhibitor to the fungal culture to induce the production of novel secondary metabolites.

  • Fungal Cultivation and Induction : Aspergillus sydowii DL1045 is cultured in a suitable broth medium. To induce the expression of otherwise silent biosynthetic gene clusters, a histone deacetylase inhibitor, such as suberoylanilide hydroxamic acid (SAHA), is added to the fermentation broth at a concentration determined to elicit the most significant change in the metabolite profile (e.g., 250 µM).[1] The fungus is then incubated for a specified period to allow for the production of secondary metabolites.

  • Extraction : After the incubation period, the fungal mycelium and broth are separated. The broth is extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the secondary metabolites. The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification : The crude extract is subjected to high-performance liquid chromatography (HPLC) for the purification of individual compounds. A reversed-phase C18 column is commonly used with a gradient elution system, for example, a water-acetonitrile mobile phase. Fractions are collected and analyzed by LC-MS/MS to identify and isolate novel compounds like this compound. While the exact yield and purity from the initial discovery are not specified, this method allows for the isolation of the pure compound for structural elucidation and biological assays.

Determination of PTP Inhibitory Activity (IC50)

The inhibitory activity of this compound and other compounds against SHP1, TCPTP, and CD45 is determined using a colorimetric or fluorometric protein tyrosine phosphatase assay.

  • Assay Principle : The assay measures the ability of an inhibitor to block the enzymatic dephosphorylation of a substrate by a PTP. A common and cost-effective substrate is p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by the PTP, produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. Alternatively, more specific phosphopeptide substrates and fluorescence-based detection methods can be employed for higher sensitivity.

  • Assay Procedure (General Protocol) :

    • Recombinant human PTP enzymes (SHP1, TCPTP, or CD45) are diluted to an optimal concentration in an assay buffer.

    • The inhibitor (e.g., this compound) is prepared in a series of dilutions.

    • In a microplate, the enzyme, inhibitor dilutions, and a pre-determined concentration of the substrate (e.g., pNPP) are combined.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

    • The reaction is stopped, and the absorbance or fluorescence is measured using a microplate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for this compound Discovery and Evaluation

experimental_workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase fungal_culture Aspergillus sydowii DL1045 Culture epigenetic_induction Epigenetic Induction (SAHA addition) fungal_culture->epigenetic_induction extraction Solvent Extraction (Ethyl Acetate) epigenetic_induction->extraction hplc HPLC Purification extraction->hplc sydowimide_a This compound (Isolated Compound) hplc->sydowimide_a ptp_assay PTP Inhibition Assay (SHP1, TCPTP, CD45) sydowimide_a->ptp_assay Testing ic50 IC50 Determination ptp_assay->ic50

Caption: Workflow for the discovery and bioactivity screening of this compound.

Signaling Pathway of T-Cell Activation Regulated by SHP1, TCPTP, and CD45

tcell_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates CD45 CD45 CD45->Lck Dephosphorylates inhibitory Tyr LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation SHP1 SHP1 SHP1->Lck Dephosphorylates activating Tyr TCPTP TCPTP TCPTP->Lck Dephosphorylates activating Tyr SydowimideA This compound SydowimideA->CD45 Inhibits SydowimideA->SHP1 Inhibits SydowimideA->TCPTP Inhibits

Caption: T-cell receptor signaling pathway and points of inhibition by this compound.

References

In-depth Analysis of Sydowimide A's Cellular Effects Remains Elusive Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation and comparative analysis of "Sydowimide A" in multiple cell lines cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a compound with this name.

Extensive searches for "this compound" across scientific databases have yielded no specific information regarding its biological activity, mechanism of action, or effects on any cell lines. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in public domains, or potentially a misnomer.

To conduct a thorough comparison as requested, foundational information is essential, including:

  • Identification of Affected Signaling Pathways: Understanding the molecular pathways modulated by a compound is critical to predicting its effects and selecting appropriate cell lines for validation.

  • Primary Research in Single Cell Lines: Initial studies are necessary to establish baseline efficacy, dosage, and a toxicological profile.

  • Cross-Validation Studies: Subsequent research in multiple cell lines is required to confirm the compound's effects across different genetic backgrounds and tissue types.

  • Comparative Data: For a meaningful comparison, data on alternative compounds with similar mechanisms of action or therapeutic targets are needed.

Without this fundamental data for "this compound," it is not possible to generate the requested comparison guides, data tables, experimental protocols, or visualizations.

We encourage researchers, scientists, and drug development professionals who may have access to proprietary data on "this compound" to consider the value of publishing their findings to contribute to the broader scientific community's understanding of this potential therapeutic agent.

Should a corrected name for the compound be available, or upon the future publication of research on "this compound," a comprehensive analysis as per the original request can be undertaken. This would involve a detailed examination of its effects on key cellular processes such as apoptosis, autophagy, and major signaling pathways like PI3K/Akt and mTOR, which are fundamental in cancer and other diseases.

Hypothetical Experimental Workflow for a Novel Compound

For a novel compound, a typical experimental workflow to characterize its effects and perform cross-validation would involve the following steps. This workflow is presented to illustrate the process that would be necessary for a compound like "this compound."

G cluster_0 Phase 1: Initial Screening & MOA cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Comparative Analysis A Single Cell Line Screening (e.g., Cancer Cell Line) B Dose-Response & IC50 Determination A->B C Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) B->C D Panel of Diverse Cell Lines (Different Tissue Origins) C->D Validate initial findings E Comparative IC50 Analysis D->E F Confirmation of MOA Across Multiple Lines E->F G Select Alternative Compounds (Standard of Care, Structurally Similar) F->G Benchmark against alternatives H Head-to-Head Comparison Assays (Viability, Apoptosis, etc.) G->H I Synergy/Antagonism Studies H->I

Caption: A generalized workflow for the characterization and cross-validation of a novel therapeutic compound.

Evaluating the Specificity of Sydowimide A's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sydowimide A with other well-established inhibitors of the Vacuolar-type H+-ATPase (V-ATPase), a critical enzyme for cellular homeostasis and a promising therapeutic target. We present a detailed analysis of its specificity, supported by experimental data and methodologies, to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound and its Biological Target

This compound belongs to the indolotryptoline class of natural products. Its primary biological target has been identified as the Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, such as protein degradation, receptor recycling, and neurotransmitter uptake. Due to its central role in cell physiology, V-ATPase has emerged as a significant target for the development of therapeutics for a range of diseases, including cancer and osteoporosis.

This guide focuses on comparing the specificity and potency of this compound against its biological target with two of the most well-characterized V-ATPase inhibitors: Bafilomycin A1 and Concanamycin A.

Quantitative Comparison of V-ATPase Inhibitors
CompoundChemical ClassTargetAssay TypeOrganismIC50 (nM)[1]
BE-54017 (this compound analog) IndolotryptolineV-ATPaseCytotoxicityS. pombe SAK841109
Bafilomycin A1 PlecomacrolideV-ATPaseCytotoxicityS. pombe SAK84>1000
Concanamycin A PlecomacrolideV-ATPaseCytotoxicityS. pombe SAK84>1000

Note: While these cytotoxicity values provide a useful comparison, it is important to acknowledge that they may not directly correlate with in vitro V-ATPase inhibition due to factors such as cell permeability and off-target effects. The data indicates that in this specific yeast model, the cytotoxic potency of the this compound analog is in a similar micromolar range to that of Bafilomycin A1 and Concanamycin A.

Experimental Protocols

V-ATPase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method used to assess the in vitro activity of V-ATPase by measuring the deacidification of lysosomes in cellular membrane fractions.

Objective: To determine the inhibitory effect of a compound on V-ATPase-mediated proton pumping.

Principle: V-ATPase pumps protons into lysosomes, creating an acidic environment. The fluorescence of certain pH-sensitive dyes, such as acridine orange or LysoSensor probes, is quenched in acidic compartments. Inhibition of V-ATPase leads to an increase in lysosomal pH (deacidification), resulting in an increase in fluorescence intensity.

Materials:

  • Isolated cellular membrane fractions containing lysosomes.

  • Assay Buffer (e.g., 20 mM HEPES, 120 mM KCl, 1 mM MgCl2, pH 7.4).

  • ATP solution (e.g., 5 mM).

  • pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189).

  • Test compounds (this compound, Bafilomycin A1, Concanamycin A) dissolved in a suitable solvent (e.g., DMSO).

  • Microplate fluorometer.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the isolated membrane fractions to the assay buffer.

  • Add the pH-sensitive fluorescent dye to each well and incubate to allow for dye loading into the lysosomes.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 30 minutes) to allow for target engagement.

  • Initiate the V-ATPase activity by adding ATP to each well.

  • Immediately begin monitoring the fluorescence intensity over time using a microplate fluorometer.

  • The rate of fluorescence increase is proportional to the rate of deacidification and, therefore, inversely proportional to the V-ATPase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

ATPase Activity Assay (Colorimetric - Malachite Green)

This protocol measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Objective: To determine the effect of a compound on the ATP hydrolytic activity of V-ATPase.

Principle: V-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The released Pi can be detected colorimetrically using a malachite green-based reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.

Materials:

  • Purified V-ATPase enzyme or membrane preparations enriched in V-ATPase.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 4 mM MgCl2, pH 7.5).

  • ATP solution (e.g., 10 mM).

  • Test compounds (this compound, Bafilomycin A1, Concanamycin A) dissolved in a suitable solvent (e.g., DMSO).

  • Malachite Green reagent.

  • Phosphate standard solution.

  • Microplate spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the purified V-ATPase or membrane preparation to the assay buffer.

  • Add the test compounds at various concentrations to the wells and pre-incubate for a specified period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction for a fixed time (e.g., 30 minutes) at the desired temperature.

  • Stop the reaction by adding the Malachite Green reagent.

  • After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate spectrophotometer.

  • Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Inhibitor Binding Sites

The following diagram illustrates the structure of the V-ATPase complex and the binding sites of different classes of inhibitors.

V_ATPase_Inhibition cluster_V1 V1 Domain (Cytosolic) cluster_V0 V0 Domain (Membrane) V1_subunits {A|B|C|D|E|F|G|H} V0_subunits {a|c|c'|c''|d|e} V1_subunits->V0_subunits ATP hydrolysis V0_subunits->V1_subunits Proton translocation SydowimideA This compound (Indolotryptoline) SydowimideA->V0_subunits Binds to c/c' subunits BafilomycinA1 Bafilomycin A1 (Plecomacrolide) BafilomycinA1->V0_subunits Binds to c subunit ConcanamycinA Concanamycin A (Plecomacrolide) ConcanamycinA->V0_subunits Binds to c subunit

Caption: V-ATPase structure and inhibitor binding sites.

Experimental Workflow for V-ATPase Inhibition Assay

The following diagram outlines the general workflow for an in vitro V-ATPase inhibition assay.

experimental_workflow start Start prep_enzyme Prepare V-ATPase (purified or membrane fraction) start->prep_enzyme prep_compounds Prepare serial dilutions of test compounds start->prep_compounds incubation Pre-incubate enzyme with compounds prep_enzyme->incubation prep_compounds->incubation initiate_reaction Initiate reaction with ATP incubation->initiate_reaction measure_activity Measure V-ATPase activity (e.g., fluorescence or Pi release) initiate_reaction->measure_activity data_analysis Calculate % inhibition and IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: General workflow for V-ATPase inhibition assay.

Logical Relationship of Inhibitor Specificity

The following diagram illustrates the relationship between the different inhibitors and their target specificity.

inhibitor_specificity cluster_binding_site Binding Site on V0 Subunit VATPase V-ATPase SydowimideA This compound VATPase->SydowimideA Inhibited by BafilomycinA1 Bafilomycin A1 VATPase->BafilomycinA1 Inhibited by ConcanamycinA Concanamycin A VATPase->ConcanamycinA Inhibited by c/c' subunits c/c' subunits SydowimideA->c/c' subunits c subunit c subunit BafilomycinA1->c subunit ConcanamycinA->c subunit

Caption: Inhibitor specificity for V-ATPase subunits.

Conclusion

This compound, along with its analogs, represents a distinct class of V-ATPase inhibitors. While direct biochemical comparisons with established inhibitors like Bafilomycin A1 and Concanamycin A are limited, cellular assays suggest comparable potency. A key differentiator for this compound lies in its specific binding interaction with the c/c' proteolipid subunits of the V0 domain. This detailed understanding of its mechanism of action provides a solid foundation for further investigation into its therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to facilitate the objective evaluation of this compound's biological target specificity and to support its continued exploration in drug discovery and chemical biology.

References

Unveiling Sydowimide A: A Novel Fungal Metabolite with Potential in Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A recently discovered natural product, Sydowimide A, isolated from the marine-derived fungus Aspergillus sydowii, has demonstrated notable inhibitory activity against several key protein tyrosine phosphatases (PTPs). This finding, reported in a 2023 study by Hu et al., positions this compound as a compound of interest for researchers in drug discovery, particularly in the fields of oncology and autoimmune disease. This guide provides a comprehensive overview of the currently available data on this compound, alongside a comparative analysis with other known inhibitors of the same targets.

Summary of Quantitative Data

As of the latest available information, all published data on this compound originates from the initial discovery paper. No independent verification or synthesis has been reported in the scientific literature. The inhibitory activities of this compound against its identified targets are summarized below.

Target EnzymeThis compound IC₅₀ (µM)Reference
SHP11.5[1]
TCPTP2.4[1]
CD4518.83[1]

Comparative Analysis with Alternative Inhibitors

To provide context for the potency of this compound, the following table compares its in-vitro activity with other known inhibitors of SHP1 and TCPTP. It is important to note that these comparisons are based on data from different studies and experimental conditions may vary.

Target EnzymeInhibitorIC₅₀ (nM)Reference
SHP1 This compound 1500 [1]
TPI-140[2][3]
TCPTP This compound 2400 [1]
Compound AU-008Selective for PTP1B over TCPTP (3-fold)[4]

Experimental Protocols

The following methodologies are based on the original publication by Hu et al. (2023).

Isolation of this compound

This compound was isolated from the culture of the marine-derived fungus Aspergillus sydowii DL1045. The fungus was cultured in the presence of a histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA), which induced the production of novel secondary metabolites, including this compound. The detailed extraction and purification process involved chromatographic techniques to isolate the pure compound.[1]

In-vitro Phosphatase Inhibition Assay

The inhibitory activity of this compound against protein tyrosine phosphatases (PTPs) was evaluated using a standard in-vitro assay. The assay measures the ability of the compound to inhibit the enzymatic activity of purified recombinant PTPs, namely SHP1, TCPTP, and CD45. The half-maximal inhibitory concentration (IC₅₀) was determined by measuring the enzyme activity at various concentrations of this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling context of this compound's targets and the general workflow for its discovery.

Sydowimide_A_Target_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase pY_Protein Phosphorylated Protein Receptor->pY_Protein Phosphorylation SHP1 SHP1 SHP1->pY_Protein Dephosphorylation TCPTP TCPTP TCPTP->pY_Protein Dephosphorylation CD45 CD45 CD45->pY_Protein Dephosphorylation Sydowimide_A This compound Sydowimide_A->SHP1 Inhibition Sydowimide_A->TCPTP Inhibition Sydowimide_A->CD45 Inhibition

Figure 1: Simplified signaling pathway showing the role of SHP1, TCPTP, and CD45 in dephosphorylating proteins and the inhibitory action of this compound.

Sydowimide_A_Discovery_Workflow Fungus Aspergillus sydowii DL1045 Culture Fungal Culture with SAHA Fungus->Culture Extraction Extraction & Purification Culture->Extraction Sydowimide_A This compound (Novel Compound) Extraction->Sydowimide_A Bioassay In-vitro Phosphatase Inhibition Assays Sydowimide_A->Bioassay Data IC50 Determination for SHP1, TCPTP, CD45 Bioassay->Data

Figure 2: Experimental workflow for the discovery and initial biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a new chemical scaffold with potential for the development of novel PTP inhibitors. The initial data indicates moderate but specific activity against key phosphatases involved in cellular signaling. However, the lack of independent verification and synthetic accessibility are significant hurdles that need to be addressed. Future research should focus on the total synthesis of this compound to confirm its structure and to enable further biological evaluation. Comparative studies with existing PTP inhibitors in various disease models will be crucial to determine its therapeutic potential. Researchers in the field are encouraged to pursue these avenues to fully elucidate the promise of this novel fungal metabolite.

References

Safety Operating Guide

Prudent Disposal Procedures for Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sydowimide A was found in the available resources. The following disposal procedures are based on general best practices for handling potentially cytotoxic and bioactive chemical waste. This compound is a fungal metabolite with demonstrated inhibitory effects on various phosphatases, indicating significant biological activity. Therefore, it should be handled with caution as a potentially hazardous compound. Researchers must consult with their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a laboratory coat.

  • Work Area: Handle all this compound waste within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary disposal method for potentially cytotoxic waste is high-temperature incineration.[1][2][3] The goal of the following laboratory procedures is to safely collect, segregate, and label the waste for collection by trained EHS personnel for final destruction.

1. Waste Segregation (Critical Step)

  • Do Not Mix: Never mix this compound waste with non-hazardous waste, solvents, or other chemical waste streams unless explicitly instructed by your EHS department.[4]

  • Dedicated Waste Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled, and leak-proof containers.

2. Types of this compound Waste and Containment Procedures

  • Solid Waste:

    • Examples: Contaminated gloves, bench paper, pipette tips, vials, and weighing papers.

    • Procedure: Place all solid waste into a designated, puncture-resistant container lined with a purple cytotoxic waste bag.[1][2][3] These containers should be clearly labeled "Cytotoxic Waste for Incineration" and include the chemical name "this compound".

  • Liquid Waste:

    • Examples: Stock solutions, cell culture media containing this compound, and solvent rinses.

    • Procedure:

      • Collect all liquid waste in a compatible, shatter-resistant (e.g., plastic-coated glass) container with a secure, screw-top cap.

      • The container must have appropriate secondary containment (e.g., a plastic bin) to prevent spills.[1]

      • Label the container clearly with a "Cytotoxic Waste" or "Hazardous Waste" label, specifying "this compound" and listing all solvent components and their approximate concentrations.

      • Do not overfill the container; leave at least 10% headspace.[4]

  • Contaminated Sharps:

    • Examples: Needles, syringes, or glass Pasteur pipettes used to handle this compound.

    • Procedure: Dispose of all contaminated sharps immediately into an approved, puncture-proof sharps container that is specifically labeled for "Cytotoxic Sharps".[1][3]

3. Storage of Waste in the Laboratory

  • Store all this compound waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure lids are tightly sealed on all containers when not in active use.[1]

  • Await pickup by your institution's EHS or hazardous waste management personnel.

4. Decontamination of Work Surfaces

  • After handling this compound, decontaminate all work surfaces (e.g., fume hood sash and base, benchtops) with an appropriate cleaning procedure. This typically involves a detergent solution followed by a solvent rinse (e.g., 70% ethanol), if compatible with the surface.

  • All cleaning materials (wipes, paper towels) must be disposed of as solid cytotoxic waste.

Data Presentation

Due to the absence of a formal SDS, a complete quantitative profile for this compound is not available. The table below summarizes the known biological activity.

PropertyValueSource
Biological Activity Inhibitor of SHP1, TCPTP, and CD45 phosphatasesTargetMol
IC₅₀ (SHP1) 1.5 µMTargetMol[1]
IC₅₀ (TCPTP) 2.4 µMTargetMol[1]
IC₅₀ (CD45) 18.83 µMTargetMol[1]
Molecular Formula Data Not Available-
Molecular Weight Data Not Available-
CAS Number Data Not Available-
Physical State Data Not Available (Often supplied as a powder)-

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

G This compound Waste Disposal Workflow cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Route Start This compound Contaminated Waste isSolid Is it Solid Waste? (Gloves, Tips, Paper) Start->isSolid isLiquid Is it Liquid Waste? (Solutions, Media) isSolid->isLiquid No SolidWaste Collect in Purple-Lined Cytotoxic Waste Bin isSolid->SolidWaste Yes isSharp Is it a Sharp? (Needles, Syringes) isLiquid->isSharp No LiquidWaste Collect in Labeled, Capped Waste Bottle with Secondary Containment isLiquid->LiquidWaste Yes SharpWaste Collect in Labeled Cytotoxic Sharps Container isSharp->SharpWaste Yes Storage Store in Designated Area for EHS Pickup isSharp->Storage No (Non-Contaminated) SolidWaste->Storage LiquidWaste->Storage SharpWaste->Storage Incineration High-Temperature Incineration (Managed by EHS) Storage->Incineration

References

Essential Safety and Handling Protocols for Sydowimide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sydowimide A is not publicly available. Therefore, this document provides essential safety and logistical information based on the best practices for handling potent, potentially cytotoxic research compounds. Researchers, scientists, and drug development professionals should treat this compound with the utmost caution and adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection and proper use of Personal Protective Equipment are critical to prevent skin contact, inhalation, and ingestion. The following PPE is mandatory when handling this compound and is based on guidelines for cytotoxic agents.[1][2][3]

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-rated nitrile gloves (tested to ASTM D6978-05 standard).[4][5] Long cuffs recommended.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, solid-front gown with back closure, made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination.
Eye and Face Protection Chemical splash goggles and a full-face shield.[1]Protects against splashes and aerosols to the eyes and face.
Respiratory Protection A fit-tested N95 or higher-level respirator.[1][3]Required when handling the powder form or when aerosols may be generated to prevent inhalation.
Additional Protection Disposable shoe covers and a cap.[1]Minimizes the potential for tracking contaminants out of the designated handling area.

Operational Plan: Handling and Disposal of this compound

This section provides a step-by-step procedural guide for the safe handling and disposal of this compound.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to control for airborne particles and aerosols.

  • Gather Supplies: Before beginning any work, assemble all necessary materials, including PPE, weighing equipment, solvents, and waste containers.

  • Spill Kit: Ensure a readily accessible cytotoxic spill kit is available.[3]

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

2. Handling this compound:

  • Weighing: If working with the solid form, weigh this compound in a containment device to minimize the risk of generating airborne dust.

  • Preparing Solutions: When preparing solutions, do so within the BSC or fume hood. Add solvent to the solid material slowly to prevent splashing.

  • Transport: When moving this compound within the facility, use a sealed, labeled, and shatter-proof secondary container.

3. Post-Handling and Decontamination:

  • Surface Decontamination: After each handling session, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it immediately into the designated cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

4. Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including PPE, weighing papers, and pipette tips, are considered cytotoxic waste.

  • Waste Containment: Place all contaminated waste into leak-proof, puncture-resistant containers that are clearly labeled for cytotoxic waste.

  • Final Disposal: Dispose of all this compound waste in accordance with institutional, local, and national regulations for cytotoxic waste, which typically involves high-temperature incineration.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for the safe handling of this compound.

SydowimideA_Handling_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_PostHandling Post-Handling Phase Prep_Area Prepare Designated Work Area Gather_Materials Gather Materials and PPE Prep_Area->Gather_Materials Don_PPE Don Full PPE Gather_Materials->Don_PPE Handle_Compound Handle this compound in Containment Don_PPE->Handle_Compound Decontaminate Decontaminate Surfaces Handle_Compound->Decontaminate Doff_PPE Doff PPE into Cytotoxic Waste Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for the safe handling of this compound.

SydowimideA_Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_Segregation Segregation & Containment cluster_FinalDisposal Final Disposal Contaminated_Items Contaminated Items (PPE, etc.) Segregate Segregate as Cytotoxic Waste Contaminated_Items->Segregate Contain Place in Labeled, Leak-Proof Container Segregate->Contain Dispose Dispose via Approved Cytotoxic Waste Stream Contain->Dispose

Caption: Logical flow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.